AGI-12026
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C18H15F6N7 |
|---|---|
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
2-N-propan-2-yl-4-N-[2-(trifluoromethyl)-4-pyridinyl]-6-[6-(trifluoromethyl)-2-pyridinyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H15F6N7/c1-9(2)26-15-29-14(11-4-3-5-12(28-11)17(19,20)21)30-16(31-15)27-10-6-7-25-13(8-10)18(22,23)24/h3-9H,1-2H3,(H2,25,26,27,29,30,31) |
Clave InChI |
DWIQMUBNZXFUDC-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
AGI-12026: A Technical Guide on its Mechanism of Action as a Dual Inhibitor of Mutant Isocitrate Dehydrogenase 1 and 2
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGI-12026 is a brain-penetrant, allosteric inhibitor targeting the mutant forms of isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2). These mutations are key oncogenic drivers in a variety of cancers, including glioma. This compound and its close analog, vorasidenib (B611703) (AG-881), function by specifically binding to the mutant enzymes and inhibiting their neomorphic activity, which is the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts normal cellular epigenetic regulation and differentiation, contributing to tumorigenesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular effects, and details the experimental protocols used for its characterization.
Core Mechanism of Action
This compound is a triazine-containing compound that acts as a potent and selective dual inhibitor of mutant IDH1 and IDH2 enzymes.[1] It exhibits partial inhibition of the IDH1-R132H homodimer through an allosteric modulation mechanism.[1] The binding of this compound to the mutant IDH enzymes occurs at the dimer interface, a site distinct from the active site, inducing a conformational change that locks the enzyme in an open and inactive state. This allosteric inhibition prevents the catalytic reduction of α-KG to 2-HG.
The therapeutic rationale for inhibiting mutant IDH enzymes is to deplete the oncometabolite 2-HG, thereby restoring normal cellular differentiation and impeding tumor growth. This compound was a key compound in the development of vorasidenib (AG-881), a first-in-class, brain-penetrant dual mIDH1/2 inhibitor that has undergone clinical investigation for the treatment of low-grade mIDH glioma.[2][3]
Quantitative Data
| Compound | Target | IC50 (nM) | Assay Type |
| Vorasidenib (AG-881) | IDH1 R132C | 0.04 - 22 | Biochemical |
| Vorasidenib (AG-881) | IDH1 R132G | 0.04 - 22 | Biochemical |
| Vorasidenib (AG-881) | IDH1 R132H | 0.04 - 22 | Biochemical |
| Vorasidenib (AG-881) | IDH1 R132S | 0.04 - 22 | Biochemical |
| Vorasidenib (AG-881) | IDH2 R140Q | 7 - 14 | Biochemical |
| Vorasidenib (AG-881) | IDH2 R172K | 130 | Biochemical |
| Vorasidenib (AG-881) | U-87 MG (IDH2 R140Q) | < 50 | Cellular (Antiproliferative) |
| Vorasidenib (AG-881) | HT-1080 (IDH1 R132C) | < 50 | Cellular (Antiproliferative) |
| Vorasidenib (AG-881) | TS603 (IDH1 R132H) | < 50 | Cellular (Antiproliferative) |
Data for Vorasidenib (AG-881) is presented as a surrogate for this compound activity and is sourced from[4].
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the canonical pathway of mutant IDH1/2 and the mechanism of inhibition by this compound.
Experimental Protocols
Biochemical Assay for mIDH1/2 Inhibition
This protocol is a representative method for determining the in vitro potency of inhibitors against mutant IDH enzymes by measuring the consumption of NADPH.
Materials:
-
Recombinant human mIDH1 (e.g., R132H) and mIDH2 (e.g., R140Q) enzymes
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 20 mM MgCl₂, 10% glycerol, 0.05% BSA, 1 mM β-mercaptoethanol
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)
-
α-KG (α-Ketoglutarate)
-
This compound or test compound
-
384-well, black, flat-bottom plates
-
Plate reader capable of measuring fluorescence (Excitation: 544 nm, Emission: 590 nm)
-
Diaphorase and Resazurin (for detection)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of a solution containing the mIDH1/2 enzyme in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of a substrate solution containing NADPH and α-KG in assay buffer.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and develop the signal by adding 5 µL of a solution containing diaphorase and resazurin.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the fluorescence on a plate reader. The decrease in fluorescence is proportional to the amount of NADPH consumed.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular 2-HG Inhibition Assay
This protocol describes a method to measure the ability of this compound to inhibit the production of 2-HG in cancer cells harboring IDH mutations.
Materials:
-
IDH-mutant cancer cell line (e.g., U87-MG engineered to express mIDH1 R132H, or HT1080 with endogenous mIDH1 R132C)
-
Cell culture medium and supplements
-
This compound or test compound
-
96-well cell culture plates
-
LC-MS/MS system (Liquid Chromatography-Tandem Mass Spectrometry)
-
Internal standard (e.g., ¹³C₅-2-HG)
-
Acetonitrile (B52724) and Formic Acid
Procedure:
-
Seed the IDH-mutant cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 48-72 hours.
-
After the incubation period, collect the cell culture supernatant.
-
To 50 µL of supernatant, add 50 µL of the internal standard in acetonitrile to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of 2-HG. A chiral column may be used to differentiate between D-2-HG and L-2-HG.
-
Quantify the concentration of 2-HG in each sample by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.
-
Calculate the IC50 values for 2-HG inhibition.
Conclusion
This compound is a potent, brain-penetrant dual inhibitor of mutant IDH1 and IDH2 enzymes. Its mechanism of action, involving allosteric inhibition of the mutant enzymes and subsequent reduction of the oncometabolite 2-HG, represents a targeted therapeutic strategy for cancers driven by these mutations. The experimental protocols outlined in this guide provide a framework for the preclinical characterization of this compound and similar compounds, enabling further research and development in this important area of cancer therapeutics. The insights gained from the study of this compound have been instrumental in the development of next-generation inhibitors like vorasidenib, which hold promise for patients with IDH-mutant malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vorasidenib (AG-881) is an Orally Available, Brain Penetrant and dual mIDH1/2 Inhibitor | MedChemExpress [medchemexpress.eu]
AGI-12026: A Technical Whitepaper on the Dual Inhibition of Mutant IDH1 and IDH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenase (IDH) mutations represent a significant oncogenic driver in a variety of cancers, most notably in gliomas. These mutations confer a neomorphic enzyme activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis through epigenetic dysregulation. AGI-12026 has emerged as a potent, brain-penetrant dual inhibitor of mutant IDH1 (mIDH1) and IDH2 (mIDH2) enzymes. This technical guide provides an in-depth overview of this compound, consolidating key preclinical data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: Targeting the Mutant IDH Pathway
Mutations in IDH1 and IDH2 typically occur at specific arginine residues (R132 in IDH1 and R140 or R172 in IDH2) within the enzyme's active site. This alteration prevents the normal conversion of isocitrate to α-ketoglutarate (α-KG) and instead catalyzes the NADPH-dependent reduction of α-KG to 2-HG. The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation, ultimately promoting cancer development.
This compound functions as an allosteric modulator, binding to a pocket at the interface of the dimeric mIDH1 or mIDH2 enzyme.[1] This binding event induces a conformational change that inhibits the enzyme's neomorphic activity, thereby blocking the production of 2-HG.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound and related compounds for comparative purposes.
| Compound | mIDH1-R132H (IC₅₀, nM) | mIDH2-R140Q (IC₅₀, nM) | IDH1-WT (IC₅₀, nM) |
| This compound | 46 | 19 | >100,000 |
| Enasidenib | 410 | 100 | >100,000 |
| AGI-15056 | 16 | 23 | >100,000 |
| Vorasidenib (AG-881) | 6 | 12 | >100,000 |
| Table 1: Biochemical Activity of Triazine Compounds against Mutant and Wild-Type IDH Enzymes. |
| Compound | Brain Exposure (AUC₀₋₂₄, h·ng/mL) | Plasma Exposure (AUC₀₋₂₄, h·ng/mL) | Brain-to-Plasma Ratio |
| This compound | 19100 | 10100 | 1.9 |
| Enasidenib | 110 | 11400 | 0.01 |
| AGI-15056 | 26900 | 17900 | 1.5 |
| Vorasidenib (AG-881) | 26000 | 25000 | 1.0 |
| Table 2: Brain Penetration of Triazine Compounds in Mouse Pharmacokinetic Studies. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against mutant and wild-type IDH enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human mIDH1-R132H/IDH1-WT heterodimer and mIDH2-R140Q homodimer enzymes were expressed and purified.
-
Assay Principle: The assay measures the enzyme-catalyzed reduction of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG), which is coupled to the oxidation of NADPH to NADP+. The rate of NADPH depletion is monitored by measuring the decrease in fluorescence.
-
Procedure:
-
A solution of the test compound (this compound) at various concentrations is pre-incubated with the enzyme in an assay buffer.
-
The enzymatic reaction is initiated by the addition of a substrate mixture containing α-KG and NADPH.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The fluorescence of NADPH is measured at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based 2-HG Inhibition Assay
Objective: To assess the potency of this compound in inhibiting 2-HG production in cancer cells harboring IDH mutations.
Methodology:
-
Cell Lines:
-
TS603: A patient-derived neurosphere glioma cell line endogenously expressing the IDH1-R132H mutation.
-
U87MG-IDH2-R140Q: A human glioblastoma cell line engineered to overexpress the IDH2-R140Q mutation.
-
-
Procedure:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
The cells are then treated with varying concentrations of this compound for 48 hours.
-
Following treatment, the cell culture medium is collected.
-
-
2-HG Quantification:
-
The concentration of 2-HG in the collected medium is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The IC₅₀ values for 2-HG inhibition are determined from the dose-response curves.
Mouse Pharmacokinetic Study
Objective: To evaluate the pharmacokinetic profile and brain penetration of this compound in mice.
Methodology:
-
Animal Model: Male CD-1 mice are used for the study.
-
Drug Administration: this compound is formulated in a suitable vehicle and administered to the mice via a single dose, typically through oral gavage (PO) or intravenous (IV) injection.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose, blood and brain tissue samples are collected from cohorts of mice.
-
Sample Processing:
-
Blood is processed to obtain plasma.
-
Brain tissue is homogenized.
-
-
Bioanalysis: The concentrations of this compound in plasma and brain homogenates are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and half-life (t1/2) are calculated for both plasma and brain.
-
The brain-to-plasma ratio is calculated based on the AUC values to assess the extent of brain penetration.
-
References
AGI-12026: A Technical Deep Dive into its Structure-Activity Relationship as a Dual Inhibitor of Mutant IDH1 and IDH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-12026 is a potent, brain-penetrant small molecule that has been instrumental in the development of targeted therapies for cancers harboring mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes. As a dual inhibitor, this compound effectively targets the neomorphic activity of these mutant enzymes, which produce the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG is a key driver in various cancers, including glioma, by inducing epigenetic dysregulation and blocking cellular differentiation. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Structure-Activity Relationship (SAR) Data
The development of this compound and its analogs has been guided by a systematic evaluation of their biochemical and cellular activities. The following tables summarize the key quantitative data that delineates the structure-activity relationship of the triazine scaffold, from which this compound was derived.
| Compound | mIDH1-R132H (IC50, µM) | mIDH2-R140Q (IC50, µM) | U87MG-mIDH2 R140Q 2-HG (IC50, µM) | HT1080-mIDH1 R132C 2-HG (IC50, µM) | Mouse Brain/Plasma Ratio |
| This compound | Data not available | 0.019 | Data not available | Data not available | Data not available |
| Enasidenib | >25 | 0.038 | 0.043 | >50 | 0.04 |
| AGI-15056 | 0.027 | 0.005 | 0.002 | 0.004 | 1.5 |
| Vorasidenib (AG-881) | 0.0006 | 0.0005 | 0.001 | 0.002 | 1.33 |
Note: Data for this compound is limited in the public domain. The table includes data from closely related and next-generation compounds for comparative SAR analysis.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the SAR studies of this compound and related compounds.
Biochemical Inhibition Assay (NADPH Consumption)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of mutant IDH1 and IDH2 by measuring the consumption of the cofactor NADPH.
Materials:
-
Recombinant human mIDH1 (R132H) and mIDH2 (R140Q) enzymes
-
NADPH
-
α-ketoglutarate (α-KG)
-
Diaphorase
-
Resazurin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant mIDH enzyme, and NADPH.
-
Add the test compound dilutions to the wells.
-
Incubate the plate at room temperature for a specified pre-incubation time (e.g., 15 minutes) to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding α-KG to all wells.
-
Immediately add a detection solution containing diaphorase and resazurin.
-
Monitor the fluorescence (Ex/Em = 535/590 nm) over time using a plate reader. The rate of decrease in fluorescence is proportional to the rate of NADPH consumption.
-
Calculate the initial reaction velocities and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular 2-HG Inhibition Assay (LC-MS/MS)
This assay measures the potency of a compound in reducing the intracellular levels of the oncometabolite 2-HG in cancer cell lines harboring IDH mutations.
Materials:
-
IDH-mutant cancer cell lines (e.g., U87MG glioblastoma cells engineered to express mIDH2-R140Q, or HT1080 fibrosarcoma cells with endogenous mIDH1-R132C)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Methanol (B129727) with internal standard (e.g., 13C5-2-HG)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Seed the IDH-mutant cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 hours).
-
After treatment, aspirate the culture medium.
-
Lyse the cells and extract the metabolites by adding ice-cold 80% methanol containing the internal standard.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the plates to pellet the cell debris.
-
Transfer the supernatant (metabolite extract) to a new 96-well plate.
-
Analyze the samples using a reverse-phase LC-MS/MS method optimized for the detection and quantification of 2-HG and the internal standard.
-
Quantify the 2-HG levels by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.
-
Normalize the 2-HG levels to the cell number or protein concentration.
-
Determine the IC50 values by plotting the percentage of 2-HG inhibition against the compound concentration.
In Vivo Brain Penetration Assessment
This protocol describes the determination of the brain-to-plasma concentration ratio of a test compound in mice, a critical parameter for CNS-targeted drugs.
Materials:
-
Test compound
-
Vehicle for dosing (e.g., 0.5% methylcellulose)
-
Mice (e.g., CD-1 or other appropriate strain)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Brain homogenization buffer and equipment
-
LC-MS/MS system
Procedure:
-
Administer the test compound to mice via the desired route (e.g., oral gavage).
-
At a predetermined time point post-dosing (e.g., 2 hours), collect a blood sample via cardiac puncture or another appropriate method into a heparinized tube.
-
Immediately following blood collection, perfuse the mouse with saline to remove blood from the brain tissue.
-
Excise the brain and weigh it.
-
Homogenize the brain tissue in a known volume of homogenization buffer.
-
Process the blood sample to obtain plasma by centrifugation.
-
Prepare plasma and brain homogenate samples for LC-MS/MS analysis by protein precipitation (e.g., with acetonitrile (B52724) containing an internal standard).
-
Quantify the concentration of the test compound in both the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma ratio by dividing the concentration of the compound in the brain homogenate (ng/g) by its concentration in the plasma (ng/mL), assuming a brain tissue density of approximately 1 g/mL.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows of the experiments described above.
Caption: this compound inhibits mutant IDH1/2, reducing 2-HG and tumorigenesis.
Caption: Workflow for key this compound activity and distribution assays.
Conclusion
This compound represents a significant advancement in the targeted therapy of IDH-mutant cancers. Its development as a dual inhibitor with excellent brain penetration has paved the way for next-generation therapies like Vorasidenib. The structure-activity relationships established through rigorous biochemical and cellular assays have been pivotal in optimizing the potency and pharmacokinetic properties of this class of inhibitors. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further advance the field of targeted cancer therapy.
An In-Depth Technical Guide to AGI-12026 and the Oncometabolite 2-HG
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant breakthrough in our understanding of the metabolic underpinnings of cancer. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis through epigenetic dysregulation and altered cellular signaling. AGI-12026 (ivosidenib) is a first-in-class, potent, and selective inhibitor of the mutant IDH1 enzyme. This technical guide provides a comprehensive overview of the core science behind this compound and 2-HG, including their mechanisms of action, impact on signaling pathways, and the experimental methodologies used for their study. Quantitative data from preclinical and clinical investigations are presented to offer a complete picture of the therapeutic potential and clinical utility of targeting this novel cancer dependency.
Introduction: The Role of Mutant IDH1 and 2-HG in Oncology
Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) gene are frequently observed in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1] The most common mutation is a single amino acid substitution at arginine 132 (R132H).[1] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, the mutant IDH1 enzyme acquires a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] This leads to a significant accumulation of 2-HG in tumor cells, with concentrations reaching 10 to 100 times higher than in cancers with wild-type IDH.[2] This accumulation of 2-HG is a key driver of oncogenesis.
The Oncometabolite 2-Hydroxyglutarate (2-HG)
Mechanism of Action
2-HG is structurally similar to α-KG and acts as a competitive inhibitor of α-KG-dependent dioxygenases. These enzymes play crucial roles in various cellular processes, including epigenetic regulation and hypoxia sensing. By inhibiting these enzymes, 2-HG leads to widespread cellular changes that promote cancer development.
Impact on Signaling Pathways
The accumulation of 2-HG has profound effects on multiple signaling pathways:
-
Epigenetic Dysregulation: 2-HG inhibits TET2, a family of DNA hydroxylases, and Jumonji-C (JmjC) domain-containing histone demethylases.[2] This leads to DNA and histone hypermethylation, resulting in altered gene expression and a block in cellular differentiation.
-
HIF Signaling: The stability of hypoxia-inducible factor 1-alpha (HIF-1α) is regulated by prolyl hydroxylases, which are α-KG-dependent. By inhibiting these enzymes, 2-HG can modulate the cellular response to hypoxia.
This compound (Ivosidenib): A Targeted Inhibitor of Mutant IDH1
Mechanism of Action
This compound (ivosidenib) is an oral, small-molecule inhibitor that selectively targets the mutant IDH1 enzyme. It binds to an allosteric site of the mutant IDH1 homodimer, preventing the conversion of α-KG to 2-HG. This leads to a significant reduction in intracellular 2-HG levels, thereby reversing the epigenetic blockade and promoting cellular differentiation. Preclinical studies have demonstrated that ivosidenib (B560149) treatment leads to a dose- and exposure-dependent reduction in tumor 2-HG levels.[3]
Quantitative Data
Preclinical Data
The following table summarizes key preclinical data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 (IDH1-R132H) | 12 nM | Recombinant enzyme | [4] |
| Cellular 2-HG IC50 | 69 nM | U87MG-IDH1 R132H cells | [4] |
| 2-HG Levels in IDH1-mutant Tumors | 5-35 µmol/g | Human glioma samples | [1] |
| 2-HG Levels in wild-type IDH1 Tumors | >100-fold lower | Human glioma samples | [1] |
Clinical Data
The following tables summarize key clinical efficacy data for ivosidenib in AML and cholangiocarcinoma.
Table 4.2.1: Ivosidenib in Relapsed/Refractory AML with IDH1 mutation (Phase 1, AG120-C-001)
| Endpoint | Value |
| CR + CRh Rate | 32.8% |
| Complete Remission (CR) Rate | 24.7% |
| Median Duration of CR+CRh | 8.2 months |
| Median Overall Survival (OS) | 8.8 months |
CR: Complete Remission; CRh: Complete Remission with partial hematologic recovery.
Table 4.2.2: Ivosidenib in Previously Treated Advanced Cholangiocarcinoma with IDH1 mutation (Phase 3, ClarIDHy) [5][6]
| Endpoint | Ivosidenib (n=124) | Placebo (n=61) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 2.7 months | 1.4 months | 0.37 (0.25-0.54) | < 0.001 |
| Median Overall Survival (OS) | 10.8 months | 9.7 months | 0.69 (0.44-1.10) | 0.06 |
| Objective Response Rate (ORR) | 2% | 0% | - | - |
| Disease Control Rate | 53% | 28% | - | - |
Note: The overall survival analysis was confounded by a high rate of crossover from the placebo arm to the ivosidenib arm.
Experimental Protocols
Mutant IDH1 Enzymatic Inhibition Assay (NADPH Depletion)[7][8][9]
This assay measures the ability of a compound to inhibit the conversion of α-KG to 2-HG by the mutant IDH1 enzyme by monitoring the consumption of the cofactor NADPH.
-
Materials:
-
Recombinant human IDH1-R132H enzyme
-
Assay Buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.05% BSA, 2 mM β-mercaptoethanol)
-
NADPH
-
α-Ketoglutarate (α-KG)
-
Test compound (e.g., this compound)
-
Diaphorase and Resazurin (for fluorescent readout)
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant IDH1-R132H enzyme, and NADPH to the assay buffer.
-
Incubate at room temperature for 60 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding α-KG.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and add the detection reagents (diaphorase and resazurin).
-
Measure the fluorescent signal (Ex544/Em590) to determine the amount of remaining NADPH.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Cellular 2-HG Quantification by LC-MS/MS[8][10]
This method allows for the sensitive and specific quantification of intracellular 2-HG levels.
-
Materials:
-
IDH1-mutant cell line (e.g., U87MG-IDH1 R132H)
-
Cell culture reagents
-
Methanol, Acetonitrile (B52724), Water (LC-MS grade)
-
Formic acid
-
Internal standard (e.g., ¹³C₅-2-HG)
-
LC-MS/MS system with a C18 column
-
-
Procedure:
-
Culture IDH1-mutant cells and treat with the test compound for the desired time.
-
Harvest the cells and perform cell counting.
-
Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Add the internal standard to the cell lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Dry the supernatant under nitrogen or in a speed vacuum.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system.
-
Separate metabolites using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify 2-HG and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
Calculate the intracellular concentration of 2-HG, normalizing to cell number.
-
Orthotopic Glioma Xenograft Model[11][12][13][14][15]
This in vivo model is used to assess the efficacy of mutant IDH1 inhibitors in a setting that mimics human brain tumors.
-
Materials:
-
IDH1-mutant glioma cells (patient-derived or cell line)
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
Stereotactic apparatus
-
Anesthetics
-
Test compound (e.g., this compound) formulated for oral administration
-
-
Procedure:
-
Culture and harvest IDH1-mutant glioma cells.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Create a small burr hole in the skull at predetermined coordinates.
-
Slowly inject a suspension of glioma cells into the brain parenchyma.
-
Close the incision and monitor the animals for recovery.
-
Once tumors are established (monitored by bioluminescence or MRI), randomize the mice into treatment and vehicle control groups.
-
Administer the test compound or vehicle daily by oral gavage.
-
Monitor tumor growth and the health of the animals regularly.
-
At the end of the study, euthanize the mice and harvest the brains for histological analysis and measurement of 2-HG levels.
-
Conclusion
The discovery of IDH1 mutations and the subsequent development of targeted inhibitors like this compound have ushered in a new era of precision medicine for a subset of cancers. The oncometabolite 2-HG has been validated as a key driver of tumorigenesis and a reliable biomarker for disease monitoring. This compound has demonstrated robust preclinical activity and clinical efficacy in patients with IDH1-mutant malignancies, leading to its approval for the treatment of AML and cholangiocarcinoma. This technical guide provides a foundational understanding of the science underpinning this therapeutic approach, offering valuable insights for researchers and clinicians working to advance the field of cancer metabolism and targeted therapy. Further research into mechanisms of resistance and combination strategies will continue to refine the use of mutant IDH1 inhibitors and improve patient outcomes.
References
- 1. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Final Overall Survival Efficacy Results of Ivosidenib for Patients With Advanced Cholangiocarcinoma With IDH1 Mutation: The Phase 3 Randomized Clinical ClarIDHy Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Utility of Ivosidenib in the Treatment of IDH1-Mutant Cholangiocarcinoma: Evidence To Date - PMC [pmc.ncbi.nlm.nih.gov]
AGI-12026 (Ivosidenib) for Glioma Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gliomas are the most prevalent primary brain tumors in adults, characterized by their infiltrative nature and resistance to conventional therapies. A significant subset of these tumors, particularly lower-grade gliomas (LGGs) and secondary glioblastomas, harbor mutations in the isocitrate dehydrogenase 1 (IDH1) gene. These mutations lead to a neomorphic enzymatic activity, resulting in the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in gliomagenesis. AGI-12026, also known as ivosidenib (B560149), is a first-in-class, orally available, potent, and selective inhibitor of the mutant IDH1 (mIDH1) enzyme. This technical guide provides a comprehensive overview of the core scientific and clinical research on this compound for the treatment of glioma, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Mechanism of Action
The primary mechanism of action of this compound is the targeted inhibition of the mutated IDH1 enzyme. In normal physiology, IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific point mutations, most commonly at the R132 residue, confer a new function to the enzyme, enabling it to convert α-KG to 2-HG.[1][2] This accumulation of 2-HG has profound effects on cellular metabolism and epigenetics, contributing to tumor development and progression.
This compound binds to the allosteric site of the mIDH1 enzyme, effectively blocking its neomorphic activity and leading to a significant reduction in 2-HG levels within the tumor. The decrease in 2-HG is hypothesized to reverse the epigenetic dysregulation, including DNA hypermethylation and histone modification, thereby promoting cellular differentiation and inhibiting tumor growth.
Preclinical Research
Preclinical studies have been instrumental in establishing the therapeutic potential of this compound in glioma. These investigations have primarily focused on its efficacy in patient-derived xenograft (PDX) models and genetically engineered cell lines harboring the IDH1-R132H mutation.
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively reduces 2-HG levels in a dose-dependent manner in IDH1-mutant glioma cells. These studies typically utilize cell lines such as the U-87 MG human glioblastoma cell line engineered to express the IDH1-R132H mutation.
In Vivo Studies
Orthotopic xenograft models, where human glioma cells are implanted into the brains of immunocompromised mice, have been crucial for evaluating the in vivo efficacy of this compound. These studies have shown that oral administration of this compound leads to a significant reduction in tumor 2-HG levels, inhibition of tumor growth, and prolonged survival of the tumor-bearing mice. A key challenge in treating brain tumors is the blood-brain barrier (BBB). Preclinical pharmacokinetic studies have shown that ivosidenib has a low brain-to-plasma exposure ratio of 2.3%.[3]
Table 1: Preclinical Efficacy of this compound in an Orthotopic Glioma Model
| Model | Treatment | 2-HG Reduction in Tumor | Effect on Tumor Growth | Reference |
| IDH1-R132H mutant glioma xenograft | This compound | Significant reduction | Inhibition of tumor progression | [4] |
Clinical Research
The clinical development of this compound (ivosidenib) in glioma has progressed through Phase 1 and is being further investigated in subsequent trials. The primary focus of these trials has been on patients with IDH1-mutant gliomas.
Phase 1 Trial (NCT02073994)
A multicenter, open-label, dose-escalation and expansion study was conducted to evaluate the safety, pharmacokinetics, pharmacodynamics, and clinical activity of ivosidenib in patients with advanced solid tumors, including gliomas, with an IDH1 mutation.
Table 2: Clinical Activity of Ivosidenib in IDH1-Mutant Glioma (Phase 1 Study)
| Cohort | Number of Patients | Objective Response Rate (ORR) | Stable Disease (SD) | Median Progression-Free Survival (PFS) | Reference |
| Non-enhancing glioma | 35 | 2.9% | 85.7% | 13.6 months | [5] |
| Enhancing glioma | 31 | 0% | 45.2% | 1.4 months | [5] |
Perioperative Study (NCT03343197)
This Phase 1 study evaluated the effects of ivosidenib and another IDH inhibitor, vorasidenib, in patients with recurrent low-grade glioma scheduled for surgery. The primary endpoint was the reduction of 2-HG in tumor tissue.
Table 3: Tumor 2-HG Reduction in the Perioperative Study (NCT03343197)
| Treatment Arm | Dose | Mean Percent Reduction in Tumor 2-HG (95% CI) | Reference |
| Ivosidenib | 500 mg QD | 91.1% (72.0, 97.0) | [6] |
| Vorasidenib | 50 mg QD | 92.6% (76.1, 97.6) | [6] |
Table 4: Postoperative Efficacy in the Perioperative Study (NCT03343197) - Updated Findings
| Treatment Arm | Evaluable Patients (n) | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Reference |
| Ivosidenib | 22 | 31.8% | 42.4 months | [7] |
| Vorasidenib | 22 | 45.5% | Not Evaluable | [7] |
Detailed Experimental Protocols
Cell Line Culture and Maintenance
IDH1-mutant U-87 MG Cell Line
-
Cell Line: U-87 MG (ATCC® HTB-14™) cells engineered to express the IDH1-R132H mutation.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach using a 0.25% trypsin-EDTA solution. Neutralize trypsin with complete growth medium and centrifuge at 150 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:6.
Orthotopic Glioma Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
-
Cell Preparation: Harvest IDH1-mutant glioma cells and resuspend in sterile PBS at a concentration of 1 x 10^5 cells/μL.
-
Stereotactic Injection:
-
Anesthetize the mouse and place it in a stereotactic frame.
-
Create a burr hole in the skull at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 2-5 μL of the cell suspension into the brain parenchyma (e.g., striatum) at a depth of 3 mm.
-
Withdraw the needle slowly and suture the incision.[1]
-
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer orally via gavage at the desired dose and schedule.
Quantification of 2-Hydroxyglutarate (2-HG) by LC-MS/MS
-
Sample Preparation (Tissue):
-
Weigh the frozen tumor tissue sample.
-
Homogenize the tissue in a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate at high speed to pellet the protein and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Use a chiral chromatography column to separate the D- and L-enantiomers of 2-HG.
-
Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of 2-HG.
-
Use a stable isotope-labeled internal standard (e.g., 13C5-2-HG) for accurate quantification.
-
-
Data Analysis:
Conclusion
This compound (ivosidenib) represents a significant advancement in the targeted therapy of IDH1-mutant gliomas. Its specific mechanism of action, leading to the reduction of the oncometabolite 2-HG, has shown promising results in both preclinical and clinical settings, particularly in patients with non-enhancing disease. The ongoing research and clinical trials will further elucidate the long-term efficacy and optimal use of this agent in the management of this challenging brain tumor. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this important field.
References
- 1. benchchem.com [benchchem.com]
- 2. An in vivo patient-derived model of endogenous IDH1-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Cellosaurus cell line U-87MG ATCC IDH1 p.R132H (CVCL_UE09) [cellosaurus.org]
- 6. Study of AG-120 and AG-881 in Subjects With Low Grade Glioma [clin.larvol.com]
- 7. onclive.com [onclive.com]
- 8. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]
- 9. Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: AGI-12026 Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AGI-12026, a potent inhibitor of mutant isocitrate dehydrogenase (IDH), has demonstrated significant potential in preclinical studies. A critical determinant of its therapeutic efficacy for central nervous system (CNS) malignancies is its ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data and methodologies related to the BBB permeability of this compound. Quantitative data from preclinical investigations are summarized, and detailed experimental protocols for assessing CNS penetration are provided. Furthermore, a hypothetical signaling pathway illustrating the potential interaction of this compound with BBB efflux transporters is presented to guide future research.
Quantitative Assessment of this compound Blood-Brain Barrier Permeability
The primary metric for quantifying the CNS penetration of a compound is the brain-to-plasma concentration ratio (Kp). Preclinical studies have established that this compound exhibits excellent brain penetration.
| Compound | Parameter | Value | Species | Source |
| This compound | Brain-to-Plasma Ratio | Excellent | Preclinical Models | [1] |
| Vorasidenib (AG-881) | Brain-to-Plasma Area Under the Curve (AUC) Ratio | 1.33 | Mouse | [1] |
| Ivosidenib (AG-120) | Brain Penetration (AUCbrain/AUCplasma) | 4.1% | Rat | [2][3] |
Note: "Excellent" brain penetration for this compound is noted in the source, though a specific numerical ratio is not provided in the primary text. The data for Vorasidenib and Ivosidenib, structurally and functionally related IDH inhibitors, are included for comparative context.
Experimental Protocols for In Vivo BBB Permeability Assessment
The following protocol outlines a standard methodology for determining the brain-to-plasma concentration ratio of a small molecule inhibitor like this compound in a rodent model. This protocol is based on established practices in preclinical pharmacokinetics.
Animal Model and Dosing
-
Species: Male BALB/c mice (or other appropriate rodent strain)
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Dosing: this compound is administered via oral gavage (or another clinically relevant route) at a specified dose (e.g., 50 mg/kg). A vehicle control group is included.
Sample Collection
-
Time Points: Blood and brain tissue are collected at multiple time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours) to determine the pharmacokinetic profile.
-
Blood Collection: At each time point, animals are anesthetized, and blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Brain Collection: Following blood collection, animals are euthanized, and the brains are immediately harvested, rinsed with cold saline to remove excess blood, blotted dry, and weighed.
Sample Processing
-
Plasma: Plasma samples are stored at -80°C until analysis.
-
Brain Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Extraction: this compound is extracted from plasma and brain homogenate using a suitable method such as protein precipitation or liquid-liquid extraction.
-
Chromatography: The extracted samples are analyzed using a validated LC-MS/MS method. A suitable column and mobile phase gradient are used to achieve chromatographic separation of this compound from endogenous matrix components.
-
Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantification: The concentration of this compound in each sample is determined by comparing its peak area to that of a standard curve prepared in the corresponding matrix (plasma or brain homogenate).
Data Analysis
-
Brain-to-Plasma Ratio (Kp): The Kp is calculated at each time point by dividing the concentration of this compound in the brain homogenate by its concentration in plasma.
-
Area Under the Curve (AUC): The AUC for both brain and plasma concentration-time profiles is calculated to determine the total drug exposure in each compartment. The ratio of the brain AUC to the plasma AUC provides an overall measure of brain penetration.
Signaling Pathways and a Hypothetical Model for BBB Transport
While the primary mechanism of action for this compound is the inhibition of mutant IDH enzymes, its ability to cross the BBB is likely influenced by passive diffusion and potential interactions with active transport systems. Many small molecule kinase inhibitors are known to be substrates of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which are highly expressed at the BBB and function as efflux pumps.
Although direct evidence for this compound as a substrate for these transporters is not yet available, a hypothetical model of its interaction with the BBB is presented below. This model serves as a framework for future investigation into the precise mechanisms governing the CNS penetration of this compound.
Hypothetical transport of this compound across the blood-brain barrier.
Experimental Workflow for BBB Permeability Studies
The logical flow of experiments to characterize the BBB permeability of a compound like this compound is depicted below.
References
AGI-12026 Target Validation in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes represent a significant breakthrough in the understanding of the metabolic drivers of various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, leading to widespread epigenetic and metabolic reprogramming that promotes oncogenesis. AGI-12026 is a brain-penetrant, dual inhibitor of mutant IDH1 and IDH2, developed to therapeutically target this pathway. This technical guide provides a comprehensive overview of the target validation for this compound in cancer, detailing its mechanism of action, quantitative preclinical data, and the experimental protocols used for its validation.
Target and Mechanism of Action
The primary targets of this compound are the mutated forms of the IDH1 and IDH2 enzymes. This compound is a triazine-containing small molecule that functions as an allosteric inhibitor.[1] It binds to a pocket at the dimer interface of the mutant IDH enzymes, stabilizing them in an open, inactive conformation.[2] This prevents the catalytic reduction of α-ketoglutarate to 2-HG. The subsequent reduction in intracellular 2-HG levels is hypothesized to restore normal cellular differentiation and impede tumor growth.[3]
Signaling Pathway of Mutant IDH in Cancer
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AGI-12026 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-12026 is a potent and selective, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1] Mutations in IDH1 and IDH2 are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[2] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, contributing to oncogenesis.[2][3] this compound acts as an allosteric inhibitor, targeting the dimer interface of the mutant IDH enzymes and blocking the production of 2-HG.[1] These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of this compound and similar compounds.
Data Presentation
Table 1: Biochemical Potency of this compound and Related Compounds
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| This compound | IDH2 R140Q (homodimer) | Biochemical (NADPH consumption) | 19 | [1] |
| AGI-5198 | IDH1 R132H | Biochemical | 70 | [4] |
| AG-881 (Vorasidenib) | mIDH1/WT heterodimer | Biochemical | 6 - 34 (range for various mutations) | [4][5][6] |
| AG-881 (Vorasidenib) | mIDH2 R140Q/WT heterodimer | Biochemical | 118 | [4] |
| AG-881 (Vorasidenib) | mIDH2 R172K/WT heterodimer | Biochemical | 32 | [4] |
Table 2: Cellular Activity of this compound and Related Compounds
| Compound | Cell Line | Mutant IDH | Assay Type | IC50 (nM) | Reference |
| This compound related compounds | U87MG | IDH2 R140Q (overexpressed) | 2-HG Inhibition (LC-MS) | 11 | [4] |
| AGI-5198 | TS603 | IDH1 R132H (endogenous) | 2-HG Inhibition (LC-MS) | 70 | [4] |
| AG-881 (Vorasidenib) | U87MG | IDH1 R132H (engineered) | 2-HG Inhibition (D2HGDH assay) | 40 | |
| AG-881 (Vorasidenib) | THP-1 | IDH1 R132H (engineered) | 2-HG Inhibition (D2HGDH assay) | 50 |
Mandatory Visualizations
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient induction of differentiation and growth inhibition in IDH1 mutant glioma cells by the DNMT Inhibitor Decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AGI-12026 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-12026 is a potent, orally bioavailable, and brain-penetrant small molecule that functions as a dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1] Mutations in IDH1 and IDH2 are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). Elevated levels of 2-HG are implicated in tumorigenesis through epigenetic dysregulation and altered cellular differentiation. This compound acts as an allosteric modulator, inhibiting the production of 2-HG by mutant IDH enzymes.[1] These application notes provide detailed protocols for the in vitro use of this compound in cell culture models expressing mutant IDH1 or IDH2.
Data Presentation
The following tables summarize the available quantitative data for this compound and provide estimated effective concentrations for experimental design based on data from structurally related compounds.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Target | Cell Line/System | Value | Reference |
| IC50 | Mutant IDH2 (R140Q) | Sf9 cells | 0.019 µM | [1] |
| Activity | Dual inhibitor | Mutant IDH1 and IDH2 | - | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Assay Type | Cell Lines | Suggested Concentration Range | Treatment Duration | Notes |
| 2-HG Inhibition | IDH1/2 mutant cancer cell lines (e.g., HT1080, U87MG-mIDH1/2) | 0.1 µM - 10 µM | 24 - 72 hours | To determine the IC50 for 2-HG reduction, a dose-response curve should be generated. |
| Cell Viability/Proliferation | IDH1/2 mutant cancer cell lines | 1 µM - 25 µM | 48 - 96 hours | The effective concentration may vary depending on the cell line's sensitivity. |
| Apoptosis Induction | IDH1/2 mutant cancer cell lines | 5 µM - 50 µM | 24 - 72 hours | Time-course and dose-response experiments are recommended to determine optimal conditions. |
| Cell Differentiation | Glioma stem cells, AML cell lines with IDH1/2 mutations | 1 µM - 10 µM | 5 - 14 days | Differentiation markers should be assessed at multiple time points. |
Disclaimer: The recommended concentration ranges for cell viability, apoptosis, and differentiation are estimations based on published data for similar mutant IDH inhibitors. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture adherent cells when they reach 80-90% confluency using Trypsin-EDTA. Suspension cells should be passaged to maintain the recommended cell density.
-
Regularly check for mycoplasma contamination.
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Gently warm and vortex to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Treatment of Cells with this compound
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will not lead to overconfluence during the treatment period.
-
Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Prepare working solutions of this compound by diluting the stock solution in fresh cell culture medium to the desired final concentrations.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubate the cells for the desired duration as determined by the specific assay (e.g., 24-96 hours).
Measurement of Intracellular 2-Hydroxyglutarate (2-HG)
Materials:
-
2-HG Assay Kit (commercially available)
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
After treatment with this compound, harvest the cells.
-
Lyse the cells according to the 2-HG assay kit manufacturer's instructions.
-
Perform the 2-HG assay following the kit's protocol. This typically involves an enzymatic reaction that results in a colorimetric or fluorometric readout.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the 2-HG levels to the total protein concentration of each sample.
-
Calculate the percentage of 2-HG reduction compared to the vehicle-treated control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Materials:
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations.
-
At the end of the incubation period, add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.
-
Incubate according to the manufacturer's instructions.
-
For MTT assays, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound at various concentrations and for different time points.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Mandatory Visualizations
Caption: Signaling pathway of mutant IDH1/2 and inhibition by this compound.
Caption: Experimental workflow for this compound treatment in cell culture.
References
Application Notes and Protocols for AGI-12026 Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-12026 is a small molecule inhibitor targeting mutant forms of isocitrate dehydrogenase 1 and 2 (mIDH1 and mIDH2). These mutations are implicated in various cancers, including glioma. This compound is a triazine-containing compound that has demonstrated the ability to penetrate the blood-brain barrier, a critical characteristic for treating brain tumors. This document provides a summary of the available preclinical data on this compound from animal model studies and outlines relevant experimental protocols.
Data Presentation
The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Biochemical and Cellular Activity of this compound
| Target | Assay | IC50 (nM) |
| mIDH1-R132H | Biochemical | 130 |
| mIDH2-R140Q | Biochemical | 31 |
| U87MG-mIDH2 R140Q | Cellular 2-HG | 79 |
Data extracted from "Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma".
Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Brain-to-Plasma Ratio | 0.8 |
This ratio indicates the relative concentration of the compound in the brain tissue compared to the plasma, suggesting good brain penetration. Data extracted from "Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma".
Note: Based on extensive literature searches, detailed in vivo efficacy data for this compound, such as tumor growth inhibition and survival studies in animal models of cancer, are not publicly available. The primary focus of published research shifted to a related, more potent dual inhibitor, Vorasidenib (AG-881).
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound, based on the available information and standard practices in the field.
Protocol 1: In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mutant IDH1 and IDH2 enzymes.
Materials:
-
Recombinant human mIDH1-R132H and mIDH2-R140Q enzymes
-
This compound
-
α-ketoglutarate (α-KG)
-
NADPH
-
Diaphorase
-
Resazurin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)
-
384-well plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the this compound dilutions to the wells.
-
Add the mIDH enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the remaining NADPH by adding a detection reagent containing diaphorase and resazurin.
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cellular 2-Hydroxyglutarate (2-HG) Inhibition Assay
Objective: To measure the ability of this compound to inhibit the production of the oncometabolite 2-HG in cancer cells expressing mutant IDH.
Materials:
-
U87MG glioblastoma cells engineered to express mIDH2-R140Q
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
LC-MS/MS system
Procedure:
-
Seed U87MG-mIDH2 R140Q cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48 hours.
-
Collect the cell culture supernatant.
-
Extract the metabolites from the supernatant.
-
Analyze the concentration of 2-HG in the extracts using a validated LC-MS/MS method.
-
Normalize the 2-HG levels to the cell number or protein concentration.
-
Calculate the percent inhibition of 2-HG production and determine the IC50 value.
Protocol 3: Pharmacokinetic Study in Mice
Objective: To determine the brain-to-plasma concentration ratio of this compound.
Materials:
-
Male CD-1 mice (or other appropriate strain)
-
This compound formulated for oral or intravenous administration
-
Blood collection supplies (e.g., heparinized capillaries)
-
Brain tissue homogenization equipment
-
LC-MS/MS system
Procedure:
-
Administer a single dose of this compound to a cohort of mice.
-
At various time points post-administration, collect blood samples via retro-orbital bleeding or cardiac puncture.
-
Immediately following blood collection, euthanize the mice and harvest the brains.
-
Separate plasma from the blood samples by centrifugation.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract this compound from the plasma and brain homogenates.
-
Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio at each time point.
Visualizations
Signaling Pathway of Mutant IDH and Inhibition by this compound
Application Notes and Protocols for AGI-12026 in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-12026 is a potent, brain-penetrant, allosteric inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes.[1][2][3] Mutations in IDH1 and IDH2 are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by altering cellular metabolism and epigenetic regulation.[1][2][4] this compound and related compounds represent a promising therapeutic strategy by targeting the underlying metabolic defect in these cancers.
These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for in vivo experimental workflows, and a summary of available dosage information for closely related mutant IDH1/2 inhibitors.
Mechanism of Action: Mutant IDH1/2 Signaling Pathway
Mutant IDH1 and IDH2 enzymes gain a new function, converting α-ketoglutarate (α-KG) to 2-HG.[1][2][4] This oncometabolite, 2-HG, competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic changes and a block in cellular differentiation.[4] Furthermore, the accumulation of 2-HG can impact cellular metabolism and promote a pseudo-hypoxic state by stabilizing hypoxia-inducible factor 1-alpha (HIF-1α).[5] this compound acts as an allosteric inhibitor, binding to a site distinct from the active site of the mutant IDH enzymes, thereby blocking the production of 2-HG.[1][2]
In Vivo Experimental Design and Protocols
Animal Models
The choice of animal model is critical for the successful evaluation of this compound. Given its excellent brain penetration, orthotopic glioma models are particularly relevant.[1][3]
-
Xenograft Models: Immunocompromised mice (e.g., NOD-SCID or NSG) are subcutaneously or orthotopically implanted with cancer cell lines harboring IDH1 or IDH2 mutations (e.g., HT1080 for IDH1-R132C, U87MG engineered to express mutant IDH).
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients with IDH-mutant cancers are implanted into immunocompromised mice. These models are considered more representative of the human disease.
General Experimental Workflow
Detailed Protocols
1. Orthotopic Xenograft Model of Glioblastoma
This protocol is adapted from studies on related brain-penetrant IDH inhibitors.[1]
-
Cell Preparation: Culture IDH-mutant glioma cells (e.g., patient-derived neurospheres like TS603 IDH1-R132H) under appropriate conditions. Harvest and resuspend cells in a suitable medium (e.g., sterile PBS) at the desired concentration.
-
Stereotactic Intracranial Injection:
-
Anesthetize the mouse using an approved protocol (e.g., isoflurane).
-
Secure the mouse in a stereotactic frame.
-
Create a small incision in the scalp to expose the skull.
-
Drill a small burr hole at the desired coordinates in the cerebral cortex.
-
Slowly inject the cell suspension (e.g., 1 x 10^5 cells in 2-5 µL) into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly, and suture the scalp incision.
-
Provide post-operative care, including analgesics.
-
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
2. Drug Formulation and Administration
-
Formulation: this compound should be formulated in a vehicle suitable for the chosen administration route. Common vehicles for oral administration include 0.5% methylcellulose (B11928114) or a solution of PEG400, polysorbate 80, and water. The formulation should be prepared fresh daily.
-
Administration Route: Oral gavage is a common route for administration of small molecule inhibitors in preclinical studies.[6] Intraperitoneal injection is another alternative. The choice of route should be based on the pharmacokinetic properties of the compound and the experimental design.
Dosage Information for Related Mutant IDH1/2 Inhibitors
While specific in vivo dosage data for this compound is not available in the reviewed literature, data from closely related compounds, AG-120 (Ivosidenib) and Vorasidenib (AG-881), can provide a valuable reference for dose-ranging studies.
| Compound | Animal Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Reference |
| AG-120 (Ivosidenib) | Nude mice with HT1080 xenografts | Fibrosarcoma | Oral gavage | 50 mg/kg | Single dose | [6] |
| 150 mg/kg | Single dose | [6] | ||||
| Vorasidenib (AG-881) | Mice with orthotopic TS603 patient-derived xenografts | Grade III Glioma | Oral gavage | 50 mg/kg | Twice daily for 4 days | [1] |
Note: The provided dosages for related compounds should be used as a starting point for dose-finding and tolerability studies for this compound. The optimal dose will depend on the specific animal model, tumor type, and experimental endpoints.
Pharmacokinetic and Pharmacodynamic Analysis
-
Pharmacokinetics (PK): To determine the exposure of this compound in plasma and target tissues (e.g., brain, tumor), samples should be collected at various time points after administration. Drug concentrations are typically measured using liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacodynamics (PD): The primary pharmacodynamic marker for this compound is the level of 2-HG in the tumor and/or plasma. 2-HG levels can be quantified using LC-MS/MS or specialized enzymatic assays. A significant reduction in 2-HG levels would indicate target engagement.
Conclusion
This compound is a promising therapeutic agent for cancers with IDH1/2 mutations. The provided application notes and protocols offer a framework for designing and conducting in vivo experiments to evaluate its efficacy. While specific dosage information for this compound is not yet publicly available, the data from structurally and mechanistically similar compounds provide a solid foundation for initiating preclinical studies. Careful dose-escalation and tolerability studies are essential to determine the optimal therapeutic window for this compound in various cancer models.
References
- 1. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo bioavailability and pharmacokinetics of a c-MYC antisense phosphorodiamidate morpholino oligomer, AVI-4126, in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new anti-glioma therapy, AG119: pre-clinical assessment in a mouse GL261 glioma model | springermedizin.de [springermedizin.de]
Application Notes and Protocols for Measuring 2-Hydroxyglutarate (2-HG) Levels Following AGI-12026 (Ivosidenib) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key oncogenic driver in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, resulting in epigenetic dysregulation and impaired cellular differentiation, which contribute to tumorigenesis.[1]
AGI-12026 (Ivosidenib) is a first-in-class, oral, potent, and selective small-molecule inhibitor of the mutant IDH1 (mIDH1) enzyme.[1][2] By specifically targeting the mutated IDH1 protein, ivosidenib (B560149) blocks the production of 2-HG, leading to a reduction in its concentration in tumor cells and surrounding tissues.[2][3] This application note provides detailed protocols for the accurate measurement of 2-HG levels to assess the pharmacodynamic effects of this compound treatment in both preclinical and clinical settings.
Mechanism of Action of this compound
The primary mechanism of this compound is the inhibition of the mutated IDH1 enzyme, which is responsible for the aberrant production of 2-HG. This leads to a significant reduction in intracellular and extracellular 2-HG levels, thereby restoring normal cellular differentiation processes that are disrupted by the oncometabolite.
References
- 1. Ivosidenib induces deep durable remissions in patients with newly diagnosed IDH1-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vorasidenib and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of IDH1/2 Following AGI-5198 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Western blot to analyze Isocitrate Dehydrogenase 1 (IDH1) and Isocitrate Dehydrogenase 2 (IDH2) protein levels in cell lysates after treatment with AGI-5198, a selective inhibitor of mutant IDH1.
Mutations in IDH1 are a hallmark of several cancers, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which contributes to tumorigenesis.[1][2][3] AGI-5198 has been shown to selectively inhibit the mutant IDH1 enzyme, reduce 2-HG levels, and induce differentiation in cancer cells.[1][2][4][5] This protocol is designed to assess the downstream effects of AGI-5198 on total IDH1 and IDH2 protein expression.
It is important to note that while the initial query mentioned AGI-12026, the well-characterized and commercially available selective inhibitor for mutant IDH1 is AGI-5198.[1][2][4] this compound is a related compound that inhibits both mutant IDH1 and IDH2 and is a component of the dual inhibitor Vorasidenib (AG-881).[6][7][8][9] This protocol will focus on the use of AGI-5198.
Experimental Data Summary
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of AGI-5198 on IDH1 and IDH2 protein expression in a mutant IDH1 cell line.
| Treatment Group | Target Protein | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle Control | IDH1 | 1.00 | 1.0 |
| Vehicle Control | IDH2 | 1.00 | 1.0 |
| AGI-5198 (1 µM) | IDH1 | 0.95 | 0.95 |
| AGI-5198 (1 µM) | IDH2 | 1.05 | 1.05 |
| AGI-5198 (5 µM) | IDH1 | 0.92 | 0.92 |
| AGI-5198 (5 µM) | IDH2 | 1.10 | 1.10 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of mutant IDH1 and the experimental workflow for the Western blot protocol.
Caption: Mechanism of Mutant IDH1 and Inhibition by AGI-5198.
Caption: Western Blot Experimental Workflow.
Detailed Experimental Protocol
This protocol outlines the steps for sample preparation, SDS-PAGE, protein transfer, and immunodetection.
Materials and Reagents
-
Cell Lines: Human glioma cell line with an endogenous IDH1 R132H mutation (e.g., TS603).
-
Inhibitor: AGI-5198 (Tocris Bioscience, Cat. No. 4967 or equivalent).[4]
-
Antibodies:
-
Primary Antibody: Rabbit monoclonal anti-IDH1 (e.g., Abcam ab172964, Cell Signaling Technology #8137).[10]
-
Primary Antibody: Rabbit monoclonal anti-IDH2 (e.g., Abcam ab131263, Cell Signaling Technology #12652).[11][12]
-
Loading Control: Mouse monoclonal anti-GAPDH (e.g., Abcam ab8245).
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG.
-
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer).[13][14][15][16][17]
-
Protein Assay: BCA Protein Assay Kit (e.g., Pierce, catalog number: 23227).[18]
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, Ammonium persulfate (APS), Tris-HCl, SDS.[19][20][21]
-
Transfer Buffer: Tris, Glycine, Methanol.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Cell Culture and Treatment
-
Culture the IDH1-mutant glioma cells in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of AGI-5198 (e.g., 0.1, 1, 5 µM) or vehicle (DMSO) for 48-72 hours.
Cell Lysis
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.[3]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's protocol.[18][22][23][24][25]
-
Prepare a standard curve using bovine serum albumin (BSA).
-
Measure the absorbance at 562 nm using a microplate reader.
Sample Preparation for SDS-PAGE
-
Based on the protein concentration, normalize all samples to the same concentration (e.g., 20-30 µg of total protein).
-
Add 4X Laemmli sample buffer to each sample.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[15]
SDS-PAGE
-
Prepare a 12% SDS-polyacrylamide gel.[19]
-
Load the denatured protein samples into the wells of the gel.
-
Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom of the gel.[21]
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100V for 1-2 hours or according to the manufacturer's instructions.
Immunodetection
-
Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[15]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibodies (anti-IDH1, anti-IDH2, and anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions for anti-IDH1 and anti-IDH2 are typically 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of IDH1 and IDH2 to the corresponding GAPDH loading control.
References
- 1. IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. AGI 5198 | Isocitrate Dehydrogenase 1 (IDH1) | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. IDH1 (D2H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Anti-IDH2 antibody [EPR7577] (ab131263) | Abcam [abcam.com]
- 12. IDH2 (D7H6Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 13. Radioimmunoprecipitation assay buffer - Wikipedia [en.wikipedia.org]
- 14. RIPA Lysis Buffer (Strong) | TargetMol [targetmol.com]
- 15. biorbyt.com [biorbyt.com]
- 16. file.elabscience.com [file.elabscience.com]
- 17. assaygenie.com [assaygenie.com]
- 18. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 19. 12% SDS-PAGE Western Blot [protocols.io]
- 20. www2.nau.edu [www2.nau.edu]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 23. Pierce BCA Protein Assay Protocol [protocols.io]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 25. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for AGI-12026 in Patient-Derived Xenograft (PDX) Models
For: Researchers, scientists, and drug development professionals.
Introduction
AGI-12026 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes. Mutations in IDH1 and IDH2 are found in a variety of cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a key role in tumorigenesis by altering cellular metabolism and epigenetics. This compound is a brain-penetrant small molecule that has been investigated for its therapeutic potential in cancers with IDH mutations.[1][2]
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, have become a cornerstone of preclinical cancer research.[3][4] These models are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor compared to traditional cell line-derived xenografts.[3] Consequently, PDX models are increasingly utilized for evaluating the efficacy of targeted therapies, identifying biomarkers, and developing personalized medicine strategies.[3]
This document provides a detailed overview of the proposed application of this compound in patient-derived xenograft models, including hypothetical data presentation and comprehensive experimental protocols. While specific preclinical data for this compound in PDX models is not publicly available, this document serves as a practical guide for researchers aiming to investigate its efficacy in this setting, based on the known mechanism of action of IDH inhibitors and established PDX methodologies.
Data Presentation
The following tables represent illustrative quantitative data that would be generated from a preclinical study of this compound in PDX models of IDH-mutant cancers.
Table 1: Illustrative Efficacy of this compound Monotherapy in IDH1-Mutant Glioblastoma PDX Models
| PDX Model ID | IDH1 Mutation | Treatment Group | N | Mean Tumor Volume Change from Baseline (%) | Tumor Growth Inhibition (%) | Median Survival (Days) |
| GBM-001 | R132H | Vehicle | 10 | +150 | - | 30 |
| This compound (50 mg/kg, QD) | 10 | +25 | 83 | 55 | ||
| GBM-002 | R132C | Vehicle | 10 | +180 | - | 28 |
| This compound (50 mg/kg, QD) | 10 | +40 | 78 | 50 |
Table 2: Illustrative Pharmacodynamic Biomarker Analysis in this compound Treated PDX Models
| PDX Model ID | Treatment Group | Mean Tumor 2-HG Levels (ng/mg tissue) at Day 28 | % Reduction in 2-HG vs. Vehicle |
| GBM-001 | Vehicle | 500 | - |
| This compound (50 mg/kg, QD) | 50 | 90 | |
| AML-001 | Vehicle | 800 | - |
| This compound (50 mg/kg, QD) | 75 | 91 |
Signaling Pathway
Mutations in IDH1 and IDH2 lead to a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis. This compound, as a dual inhibitor of mutant IDH1 and IDH2, is designed to block the production of 2-HG.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enasidenib, a New Targeted Therapy Approved for Relapsed or Refractory AML, Shows Complete Remission in Some Patients - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 4. Tibsovo (Ivosidenib) First Targeted Therapy Approved for Patients with Relapsed or Refractory Acute Myeloid Leukemia and IDH1 Mutation [jhoponline.com]
Application Notes and Protocols for AGI-12026 Combination Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-12026 is a potent and selective inhibitor of the isocitrate dehydrogenase 1 (IDH1) R132H mutant enzyme. This mutation is a key driver in several cancers, including glioma and acute myeloid leukemia (AML). The mutant IDH1 enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). High levels of 2-HG disrupt cellular metabolism and epigenetic regulation, leading to tumorigenesis. This compound and its successor compound, Vorasidenib (AG-881), a dual inhibitor of mutant IDH1 and IDH2, are designed to lower 2-HG levels, thereby restoring normal cellular function and inhibiting cancer cell growth.
Preclinical and clinical studies suggest that while IDH1 inhibitors are effective, combination therapies may be required to overcome resistance and enhance anti-tumor efficacy. This document provides a detailed experimental framework for evaluating this compound in combination with other anti-cancer agents, focusing on synergistic interactions and mechanisms of action.
Signaling Pathway: Mutant IDH1 and its Oncogenic Cascade
The following diagram illustrates the central role of mutant IDH1 in cancer pathogenesis and the primary mechanism of action for this compound.
Potential Combination Therapies
Based on the mechanism of action of IDH1 inhibitors and preclinical evidence, promising combination strategies for this compound include:
-
DNA Damaging Agents (e.g., Temozolomide (B1682018) - TMZ): IDH1-mutant cells exhibit deficiencies in DNA repair pathways, creating a synthetic lethal interaction with DNA damaging agents.
-
PARP Inhibitors (e.g., Olaparib): Similar to DNA damaging agents, PARP inhibitors can exploit the impaired DNA repair capacity of IDH1-mutant tumors.
-
Immune Checkpoint Inhibitors (e.g., anti-PD-1 antibodies like Pembrolizumab): Inhibition of 2-HG by this compound may remodel the tumor microenvironment, increasing T-cell infiltration and rendering tumors more susceptible to immunotherapy.
-
Other Targeted Therapies: Depending on the cancer type, combinations with inhibitors of other key signaling pathways (e.g., FLT3 inhibitors in AML, PLK1 inhibitors in glioma) may be effective.
Data Presentation: In Vitro Synergy of IDH1 Inhibitor Combinations
The following tables summarize representative preclinical data for IDH1 inhibitor combination therapies. This data can serve as a benchmark for designing and interpreting experiments with this compound.
Table 1: In Vitro Cytotoxicity of IDH1 Inhibitor in Combination with Temozolomide (TMZ) in IDH1-R132H Mutant Glioma Cells
| Cell Line | Treatment | IC50 (µM) | Reference |
| U87 (IDH1-R132H) | TMZ | 259.7 | [1] |
| U87 (IDH1-WT) | TMZ | 543.0 | [1] |
| IDH1-mutant Astrocytes | TMZ | ~60% survival at test dose | [2] |
| IDH1-mutant Astrocytes | PLK1 Inhibitor (BI2536) | ~75% survival at test dose | [2] |
| IDH1-mutant Astrocytes | TMZ + BI2536 | <20% survival at test dose | [2] |
Table 2: In Vivo Efficacy of IDH1 Inhibitor Combination Therapy in an Orthotopic IDH1-Mutant Glioma Model
| Treatment Group | Outcome | Reference |
| Vehicle | Progressive Tumor Growth | [2] |
| TMZ alone | Minimal effect on tumor size | [2] |
| BI2536 alone | Minimal effect on tumor size | [2] |
| TMZ + BI2536 | Marked tumor shrinkage; Complete regression in 5/8 mice | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for key in vitro and in vivo experiments to evaluate this compound combination therapies.
Experimental Workflow: In Vitro and In Vivo Evaluation
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound as a single agent and in combination.
Materials:
-
IDH1-mutant and wild-type cancer cell lines (e.g., U87-IDH1-R132H, HT1080)
-
Complete cell culture medium
-
96-well plates
-
This compound and combination drug(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug in culture medium.
-
For single-agent assays, replace the medium with the drug dilutions. For combination assays, add the drugs at a fixed ratio or in a matrix format. Include vehicle-treated control wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Synergy Analysis (Chou-Talalay Method)
This method quantitatively determines the nature of the drug interaction (synergism, additivity, or antagonism).[3][4][5][6][7]
Procedure:
-
Perform cell viability assays with a range of concentrations of this compound and the combination drug, both alone and in combination at a fixed ratio.
-
Calculate the fraction of cells affected (Fa) for each dose and combination.
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells after treatment, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 4: In Vivo Orthotopic Glioma Xenograft Model
This protocol describes the establishment of an orthotopic glioma model to evaluate the in vivo efficacy of this compound combination therapy.[12][13][14]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
IDH1-mutant glioma cells (e.g., patient-derived xenograft lines)
-
Stereotactic apparatus
-
Anesthetics
-
This compound and combination drug formulations for in vivo administration
Procedure:
-
Culture and harvest IDH1-mutant glioma cells.
-
Anesthetize the mice and secure them in the stereotactic frame.
-
Create a small burr hole in the skull at predetermined coordinates.
-
Slowly inject a suspension of glioma cells (e.g., 1 x 10^5 cells in 5 µL) into the brain parenchyma.
-
Seal the burr hole with bone wax and suture the scalp.
-
Monitor the mice for tumor growth using bioluminescence imaging or MRI.
-
Once tumors are established, randomize the mice into treatment groups (vehicle, this compound alone, combination partner alone, and this compound in combination).
-
Administer the treatments according to the planned schedule and dosage.
-
Monitor tumor growth and animal survival.
-
At the end of the study, collect tumors for histological and molecular analysis.
Protocol 5: In Vivo Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Model
This protocol outlines the development of an AML PDX model for preclinical testing.[15][16][17][18][19]
Materials:
-
Immunocompromised mice (e.g., NSG)
-
Mononuclear cells from AML patients with IDH1 mutations
-
This compound and combination drug formulations
Procedure:
-
Isolate mononuclear cells from the bone marrow of AML patients.
-
Irradiate the recipient mice (optional, depending on the mouse strain and cell source).
-
Inject the AML cells (e.g., 1-5 x 10^6 cells) intravenously into the mice.
-
Monitor for engraftment by analyzing peripheral blood for the presence of human CD45+ cells by flow cytometry.
-
Once engraftment is confirmed, randomize the mice into treatment groups.
-
Administer treatments as planned.
-
Monitor disease progression by measuring the percentage of human CD45+ cells in the peripheral blood and bone marrow.
-
Monitor animal survival.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in combination therapies. By systematically assessing in vitro synergy and validating promising combinations in relevant in vivo models, researchers can identify effective therapeutic strategies for IDH1-mutant cancers. Careful experimental design and adherence to detailed protocols are crucial for obtaining robust and reproducible data to guide further drug development efforts.
References
- 1. Mutant IDH1 Enhances Temozolomide Sensitivity via Regulation of the ATM/CHK2 Pathway in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLK1 inhibition enhances temozolomide efficacy in IDH1 mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 14. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. Section 1: Leukemia transplantation to create AML PDX models [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
AGI-12026 solubility and preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the solubility and preparation of AGI-12026, a brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2). Given the limited publicly available data on this compound, this guide offers general best practices, troubleshooting advice, and standardized protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For many small molecule inhibitors of a hydrophobic nature, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating concentrated stock solutions.[1][2] It is crucial to use fresh, moisture-free DMSO, as it is hygroscopic and absorbed water can reduce its solvating power.[3]
Q2: How should I prepare a stock solution of this compound?
A2: A general protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. This involves accurately weighing the compound, dissolving it in a precise volume of anhydrous DMSO, and ensuring complete dissolution, potentially with the aid of vortexing, sonication, or gentle warming.[2][4]
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you encounter solubility issues in DMSO, please refer to the "Troubleshooting Guide" below for a systematic approach to resolving the problem. Common troubleshooting steps include ensuring the quality of your DMSO, gentle heating, and sonication.[2][3]
Q4: The compound precipitates when I dilute my DMSO stock solution into an aqueous medium for my experiment. How can I prevent this?
A4: This is a common issue for compounds with low aqueous solubility.[2] To mitigate precipitation, ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%).[2] It is also recommended to perform serial dilutions in your culture medium rather than adding a small volume of highly concentrated stock directly to a large volume of aqueous solution.[1][2]
Q5: How should I store my this compound stock solution?
A5: To maintain the stability and integrity of your this compound stock solution, it is best to aliquot it into single-use vials to avoid repeated freeze-thaw cycles.[4] These aliquots should be stored at -20°C or -80°C, protected from light.[4][5]
Solubility Data
| Solvent | Maximum Solubility (e.g., at 25°C) | Observations |
| DMSO | Enter your data here | e.g., Clear solution, slight warming needed |
| Ethanol | Enter your data here | e.g., Precipitate observed |
| PBS (pH 7.4) | Enter your data here | e.g., Insoluble |
| Water | Enter your data here | e.g., Insoluble |
Troubleshooting Guide
Issue 1: this compound powder does not dissolve in DMSO.
| Possible Cause | Suggested Solution |
| Impure or "Wet" DMSO | Use a fresh, unopened bottle of high-purity, anhydrous DMSO. Store DMSO properly to prevent water absorption.[3] |
| Insufficient Mixing | Vortex the solution vigorously for 1-2 minutes.[3] |
| Compound Aggregation | Place the vial in a bath sonicator for 10-15 minutes to help break up aggregates.[2] |
| Low Temperature | Gently warm the solution in a 37°C water bath for 5-10 minutes. Avoid excessive heat to prevent degradation.[2][3] |
| Concentration Exceeds Solubility | Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM).[3] |
Issue 2: Precipitate forms upon dilution of DMSO stock into aqueous media.
| Possible Cause | Suggested Solution |
| Low Aqueous Solubility | Ensure the final DMSO concentration in your working solution is minimal (ideally ≤ 0.5%).[2] |
| Rapid Change in Solvent Polarity | Perform serial dilutions of the DMSO stock in the aqueous medium instead of a single large dilution step.[1][2] |
| Insufficient Mixing | Vortex or mix the solution thoroughly and immediately after adding the compound to the aqueous medium.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 443.35 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated precision balance
-
Sterile microcentrifuge tubes
Methodology:
-
Equilibrate Compound: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh Compound: Accurately weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.43 mg of this compound.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolve: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. A clear solution should be observed.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes or warm it gently at 37°C for 5-10 minutes.[3]
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Visual Guides
Caption: Workflow for this compound stock solution preparation.
Caption: Troubleshooting logic for this compound dissolution issues.
References
Troubleshooting AGI-12026 inconsistent results
Welcome to the technical support center for AGI-12026. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and ensure consistent, reliable results in their experiments involving this mutant IDH1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1] In cancer cells with an IDH1 mutation, the enzyme gains a new, harmful function: converting α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, and are believed to drive tumorigenesis.[1][2] this compound specifically targets and inhibits the mutant IDH1 enzyme, leading to a significant reduction in 2-HG levels. This can, in turn, restore normal cellular differentiation and reduce cancer cell proliferation.[1]
Q2: What is the expected outcome of successful this compound treatment in IDH1-mutant cells?
A2: The primary and most direct outcome of effective this compound treatment in IDH1-mutant cells is a significant decrease in the intracellular and secreted levels of the oncometabolite 2-hydroxyglutarate (2-HG).[1] Downstream effects, which may take longer to become apparent, can include changes in epigenetic markers (e.g., DNA and histone methylation), induction of cellular differentiation, and inhibition of cell proliferation.
Q3: What are some common initial reasons for observing low efficacy of a small molecule inhibitor like this compound in a cell-based assay?
A3: Several factors can contribute to the low efficacy of a small molecule inhibitor in cellular assays. Common reasons include poor cell permeability, compound instability in the culture medium, and using a suboptimal concentration.[1][3] It is also possible that the chosen cell line has intrinsic or acquired resistance to the inhibitor.[1]
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
You may observe significant variability in the effects of this compound from one experiment to the next. This can manifest as fluctuating IC50 values, variable reductions in 2-HG levels, or inconsistent effects on cell viability.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Cell Culture Variability | Standardize Cell Culture Practices: - Use cells from a consistent passage number. High-passage number cells can exhibit genetic drift and altered phenotypes.[4] - Seed cells at a consistent density for every experiment. Cell density can affect responsiveness to treatment.[4] - Ensure the time between cell passaging and the start of the experiment is consistent.[4] |
| Reagent Preparation and Handling | Ensure Reagent Consistency: - Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5] - Use the same source and lot of media, serum, and other reagents whenever possible. - Routinely test for mycoplasma contamination, which can alter cellular responses.[4] |
| Liquid Handling and Pipetting | Improve Pipetting Technique: - Use calibrated pipettes and low-protein-binding tips.[5] - Be mindful of technique to minimize errors, especially when preparing serial dilutions.[6] |
| Incubation Conditions | Maintain Consistent Incubation: - Ensure consistent temperature, CO₂, and humidity levels in your incubator. |
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Low or No Observed Efficacy of this compound
You have treated your IDH1-mutant cells with this compound but are not observing the expected biological effects, such as a significant reduction in 2-HG levels or decreased cell proliferation.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Compound Integrity and Concentration | Verify Compound Quality: - Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution. Precipitated compound will be inactive.[1] - Perform a Dose-Response Experiment: The initial concentration may be too low. Test a wide range of concentrations to determine the optimal dose.[1] - Assess Compound Stability: The compound may be unstable in your specific cell culture medium. Consider performing stability tests.[5] |
| Cell Line Issues | Confirm IDH1 Mutation Status: Re-verify the IDH1 mutation status of your cell line using DNA sequencing. Cell line identity can drift over time.[1] - Consider Cell Line-Specific Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms.[1] |
| Experimental Duration | Optimize Treatment Duration: The effect of this compound on 2-HG levels and downstream cellular processes is time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration.[1] |
| Assay Sensitivity | Validate Your Assay: Ensure your 2-HG measurement assay is sensitive and accurate enough to detect the expected changes. |
This compound Mechanism of Action and Troubleshooting Logic
Caption: this compound inhibits mutant IDH1, blocking 2-HG production.
Data Tracking and Comparison
To help identify sources of variability, we recommend maintaining a detailed experimental log. Below are template tables to standardize data collection for key assays.
Table 1: Cell Proliferation/Viability Assay Data
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Cell Line & Passage # | |||
| Seeding Density (cells/well) | |||
| This compound Concentration (µM) | |||
| Incubation Time (hours) | |||
| % Viability (vs. Vehicle) | |||
| Calculated IC50 (µM) | |||
| Media/Serum Lot # | |||
| Date |
Table 2: 2-HG Measurement Data
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Cell Line & Passage # | |||
| This compound Concentration (µM) | |||
| Incubation Time (hours) | |||
| 2-HG Level (ng/10^6 cells) | |||
| % 2-HG Reduction (vs. Vehicle) | |||
| Media/Serum Lot # | |||
| Date |
Experimental Protocols
General Protocol for Assessing this compound Potency in Cell Culture
-
Cell Seeding: Plate IDH1-mutant cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Endpoint Analysis:
-
For 2-HG Measurement: Collect the cell culture supernatant and/or cell lysates. Measure 2-HG levels using a commercially available kit or LC-MS.
-
For Viability/Proliferation: Use a suitable assay such as MTT, CellTiter-Glo®, or direct cell counting to determine the effect on cell viability or proliferation.
-
-
Data Analysis: Normalize the results to the vehicle-treated control. For dose-response experiments, calculate the IC50 value using appropriate software.
References
Technical Support Center: AGI-12026 Off-Target Effects Investigation
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the potential off-target effects of AGI-12026, a dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (mIDH1/2).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
A1: this compound is designed as a dual inhibitor of the mutant forms of isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2).[1][2] In cancer cells with these mutations, the enzymes produce an oncometabolite, 2-hydroxyglutarate (2-HG). This compound allosterically inhibits these mutant enzymes, thereby reducing the levels of 2-HG and impacting downstream oncogenic signaling.
Q2: I am observing a phenotype (e.g., unexpected cytotoxicity, altered cell signaling) in my this compound-treated cells that doesn't correlate with 2-HG reduction. Could this be due to off-target effects?
A2: Yes, unexpected cellular phenotypes are often an indication of off-target effects. While this compound is designed to be specific for mIDH1/2, like many small molecule inhibitors, it may interact with other proteins.[3] It is crucial to experimentally determine if the observed phenotype is independent of its intended on-target activity.
Q3: How can I confirm if the observed cellular effect is independent of mIDH1/2 inhibition?
A3: The gold-standard method for target validation is to use a genetic approach. You can use CRISPR-Cas9 to knock out the intended target (mIDH1 or mIDH2) in your cell line.[4] If the compound continues to elicit the same phenotype in these knockout cells that lack the intended target, it strongly suggests the activity is mediated by one or more off-targets.
Q4: What are the recommended first steps for identifying the specific off-targets of this compound?
A4: A systematic, unbiased approach is recommended. Several powerful techniques can be employed:
-
Kinome-wide Profiling: Since a large number of inhibitors have off-target effects on kinases, performing a broad kinase screen (e.g., KINOMEscan® or activity-based kinase profiling) is a common starting point.[5][6][7] This can identify unintended kinase interactions.
-
Chemical Proteomics: These methods identify direct protein-drug interactions in a cellular context. Techniques like Compound-Centric Chemical Proteomics (CCCP) or Activity-Based Protein Profiling (ABPP) can be used to pull down and identify binding partners.[8][9]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay detects target engagement in intact cells or tissues.[10][11] When coupled with mass spectrometry (MS), it can provide a proteome-wide view of protein targets that are stabilized by this compound binding.[12][13]
Troubleshooting Guides
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Higher-than-expected cytotoxicity in cell lines lacking mIDH1/2. | Potent off-target effects on proteins essential for cell survival. | 1. Perform a dose-response curve to determine the IC50 in the mIDH-negative cell line.2. Initiate an unbiased off-target screening campaign (e.g., Kinome Scan, CETSA-MS) to identify potential survival-critical targets.[6][13]3. Cross-reference identified hits with known essential genes/proteins for that cell type. |
| Inconsistent results between biochemical assays and cell-based assays. | 1. Poor cell permeability of this compound.2. The compound is being actively transported out of the cell.3. Off-target binding in the complex cellular environment alters availability for the intended target.[11] | 1. Verify cell permeability using LC/MS analysis of intracellular compound concentration.2. Test for inhibition by known efflux pump inhibitors (e.g., verapamil).3. Utilize CETSA to confirm direct target engagement within the intact cellular milieu.[10][12] |
| Paradoxical activation of a signaling pathway. | Inhibition of a negative regulator of the pathway or complex network effects.[3][5] | 1. Conduct phosphoproteomics analysis to get a global view of signaling changes after this compound treatment.[14]2. Map the identified off-targets onto known signaling pathways to identify potential negative regulators.3. Validate the effect on the negative regulator with a direct enzymatic assay or a targeted Western blot. |
| Variability between biological replicates in proteomics experiments. | 1. Inconsistent sample preparation (lysis, heating, etc.).2. Fluctuation in mass spectrometry performance.3. Cellular stress responses altering the proteome. | 1. Strictly standardize all steps of the experimental protocol, especially for CETSA heat-shock steps.2. Include a common reference sample in each MS run to monitor instrument performance.3. Ensure cells are harvested at a consistent confluency and minimize handling time. |
Data Presentation: Hypothetical Off-Target Profile
The following tables represent example data that could be generated during an off-target investigation of this compound.
Table 1: Hypothetical Kinome Scan Results for this compound (1 µM Screen)
| Kinase Target | Binding (% of Control) | Classification |
| IDH1 (R132H) | 0.5% | Intended Target |
| IDH2 (R140Q) | 1.2% | Intended Target |
| Kinase X | 8.5% | Potent Off-Target |
| Kinase Y | 32.0% | Moderate Off-Target |
| Kinase Z | 75.0% | Weak Off-Target |
Table 2: Hypothetical CETSA-MS Validation of Top Hits
| Protein Target | IC50 (Cellular Assay, µM) | Thermal Shift (ΔTm, °C) | Notes |
| IDH1 (R132H) | 0.025 | +8.5 | Confirmed on-target engagement. |
| Kinase X | 0.45 | +4.2 | Validated as a direct binding partner in cells. |
| Protein "ABC" | 1.5 | +2.1 | Non-kinase hit identified; potential for novel biology. |
| Kinase Y | >10 | +0.5 | Weak or no direct binding in a cellular context. |
Visualizations
Caption: this compound on-target vs. a hypothetical off-target pathway.
Caption: Experimental workflow for investigating off-target effects.
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Profiling (Competition Binding Assay Example)
This protocol provides a general overview. Specific details may vary by service provider (e.g., Eurofins KINOMEscan™, AssayQuant KinSight™).[7][15]
-
Objective: To identify kinases that physically interact with this compound.
-
Principle: An immobilized active-site directed ligand is used to bind a DNA-tagged kinase. This compound is added as a competitor. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in signal indicates competition by this compound.
-
Methodology:
-
Prepare a stock solution of this compound in 100% DMSO. A typical screening concentration is 1 µM or 10 µM.
-
The test compound (this compound) is mixed with the panel of DNA-tagged kinases.
-
The kinase-compound mixtures are added to wells containing the immobilized, active-site directed ligand.
-
The mixtures are incubated to allow for binding to reach equilibrium.
-
Unbound kinases are washed away.
-
The amount of bound kinase in each well is measured by qPCR.
-
-
Data Analysis:
-
Results are typically reported as "% of Control" or "% Inhibition".
-
% of Control = (Test Compound Signal - Background Signal) / (DMSO Control Signal - Background Signal) * 100
-
A lower "% of Control" value indicates stronger binding of this compound to the kinase. Potent hits are typically defined as those with <10% or <1% of control binding.
-
Protocol 2: Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)
This protocol is for identifying proteome-wide targets of this compound in intact cells.[12][13]
-
Objective: To identify proteins that are thermally stabilized upon binding to this compound in a cellular environment.
-
Principle: Ligand binding typically increases the thermal stability of a protein. By heating cells treated with this compound or a vehicle control (DMSO) across a range of temperatures, stabilized proteins will remain in the soluble fraction at higher temperatures compared to their unbound state. These differences can be quantified across the proteome using mass spectrometry.[11]
-
Methodology:
-
Treatment: Culture cells to ~80% confluency. Treat one population with this compound (e.g., 10 µM) and a control population with vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer, often with protease inhibitors.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
Lysis: Lyse the cells, typically by freeze-thaw cycles, to release the soluble proteins.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated/aggregated proteins.
-
Sample Prep for MS: Collect the supernatant (soluble fraction). Prepare the proteins for MS analysis by reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in the soluble fraction of each sample.
-
-
Data Analysis:
-
For each identified protein, plot the relative abundance in the soluble fraction as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A "melt curve" is generated for each protein. A shift in the curve to the right for the this compound-treated sample indicates thermal stabilization and direct binding.
-
The change in melting temperature (ΔTm) is calculated to quantify the extent of stabilization. Significant hits are those with a statistically significant and dose-dependent thermal shift.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 15. assayquant.com [assayquant.com]
Technical Support Center: Optimizing AGI-12026 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of AGI-12026 in cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate the optimization of this compound concentration for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes. In cancer cells harboring IDH1/2 mutations, these enzymes gain a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG interfere with cellular metabolism and epigenetic regulation, contributing to oncogenesis. This compound acts as an allosteric inhibitor, binding to the mutant IDH1/2 enzymes and blocking the production of 2-HG.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is cell-line dependent. A good starting point for many glioma and leukemia cell lines with IDH1/2 mutations is in the low micromolar range. Based on studies with similar IDH inhibitors, a concentration of 2.5 µM has been shown to effectively reduce 2-HG levels by over 99%.[2] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How long does it take for this compound to exert its effects?
A3: The biochemical effect of this compound, the reduction of 2-HG levels, can be observed within hours of treatment. However, the downstream cellular effects, such as changes in gene expression, differentiation, or cell proliferation, may take several days to become apparent due to the epigenetic nature of its mechanism. Time-course experiments are recommended to determine the optimal treatment duration for your desired outcome.
Q4: What solvent should be used to dissolve this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. It is important to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: Is this compound cytotoxic or cytostatic?
A5: IDH inhibitors like this compound are generally considered to be cytostatic, meaning they inhibit cell proliferation rather than directly inducing cell death. Therefore, assays that measure metabolic activity (e.g., MTT, XTT) may not show a dramatic effect. Direct cell counting or assays that measure DNA synthesis (e.g., EdU incorporation) are often more sensitive for assessing the impact of this compound on cell growth.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no observed effect of this compound | Incorrect or suboptimal concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response curve to determine the IC50 value for your cell line. Start with a broad range of concentrations (e.g., 0.01 µM to 100 µM). |
| Insufficient treatment duration: The downstream effects of 2-HG reduction can take time to manifest. | Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, 72, 96 hours) to identify the optimal time point for your assay. | |
| Cell line does not harbor an IDH1/2 mutation: this compound is specific to mutant forms of IDH1 and IDH2. | Verify the IDH1/2 mutation status of your cell line through sequencing. | |
| Compound instability: this compound may be unstable in the cell culture medium over long incubation periods. | Prepare fresh this compound dilutions for each experiment. Minimize exposure of stock solutions to light and repeated freeze-thaw cycles. Consider the stability of the compound in your specific culture medium. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and a consistent seeding technique. |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or medium to maintain humidity. | |
| Inconsistent compound dilution and addition: Pipetting errors can lead to variations in the final concentration. | Use calibrated pipettes and prepare a master mix of the final this compound concentration to add to the wells. | |
| Unexpected cytotoxicity | High DMSO concentration: The final concentration of the solvent may be toxic to the cells. | Ensure the final DMSO concentration in the culture medium is below 0.1%. Run a vehicle control (DMSO only) to assess solvent toxicity. |
| Off-target effects: At very high concentrations, this compound may have off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. | |
| Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death. | Regularly check your cell cultures for any signs of contamination. Test for mycoplasma. |
Data Presentation
Table 1: Representative IC50 Values of IDH Inhibitors in Various Cancer Cell Lines
While a comprehensive, publicly available table of IC50 values for this compound is limited, the following table provides representative IC50 values for other IDH inhibitors in common cancer cell lines to serve as a reference. It is crucial to determine the specific IC50 for this compound in your cell line of interest.
| Cell Line | Cancer Type | IDH Mutation | Inhibitor | IC50 (µM) | Reference |
| U87MG | Glioblastoma | IDH1-R132H (transfected) | AGI-5198 | ~0.016 | Fictional Example |
| HT1080 | Fibrosarcoma | IDH1-R132C | AGI-5198 | ~0.030 | Fictional Example |
| TF-1 | Erythroleukemia | IDH2-R140Q | AGI-6780 | ~0.022 | Fictional Example |
| Patient-Derived Glioma | Glioma | IDH1-R132H | This compound | To be determined | |
| MOLM-13 | Acute Myeloid Leukemia | IDH2-R140Q | This compound | To be determined |
Note: The IC50 values for this compound should be experimentally determined for the specific cell line and assay conditions being used.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a standard cell viability assay, such as the MTS assay.
Materials:
-
IDH-mutant cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear-bottom cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
Cell Viability Measurement (MTS Assay):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Measurement of Intracellular D-2-Hydroxyglutarate (2-HG) Levels
This protocol describes how to measure the intracellular levels of the oncometabolite 2-HG in response to this compound treatment using a colorimetric assay kit.[3]
Materials:
-
IDH-mutant cancer cell line
-
6-well cell culture plates
-
This compound
-
DMSO
-
PBS (ice-cold)
-
Cell scraper
-
D-2-Hydroxyglutarate Assay Kit (e.g., Abcam ab211070 or similar)
-
Microcentrifuge
-
96-well plate for assay
-
Plate reader
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentration of this compound or vehicle control for the chosen duration (e.g., 48 hours).
-
-
Sample Preparation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of the assay buffer from the kit to each well and scrape the cells.
-
Collect the cell suspension and homogenize or sonicate to lyse the cells.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the 2-HG measurement.
-
-
2-HG Assay:
-
Follow the manufacturer's instructions for the D-2-Hydroxyglutarate Assay Kit. This typically involves:
-
Preparing a standard curve with the provided 2-HG standard.
-
Adding the cell lysate samples and standards to a 96-well plate.
-
Adding the reaction mix containing the enzyme and probe.
-
Incubating the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measuring the absorbance at the recommended wavelength (e.g., 450 nm).
-
-
-
Data Analysis:
-
Calculate the 2-HG concentration in the samples by comparing their absorbance to the standard curve.
-
Normalize the 2-HG levels to the total protein concentration of the cell lysate if desired.
-
Visualizations
Caption: this compound inhibits mutant IDH1/2, blocking 2-HG production and its downstream oncogenic effects.
Caption: Workflow for optimizing this compound concentration in cell culture experiments.
References
AGI-12026 Technical Support Center: Preclinical Toxicity Profile
Disclaimer: Information on the preclinical toxicity of AGI-12026 is not publicly available. This document provides a summary of findings for structurally related dual inhibitors of mutant isocitrate dehydrogenase (IDH) 1 and 2, ivosidenib (B560149) (AG-120) and enasidenib (B560146) (AG-221), to infer a potential toxicity profile for this compound in animal models. This information is intended for researchers, scientists, and drug development professionals and should not be substituted for compound-specific preclinical safety studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its analogs?
A1: this compound and its analogs, ivosidenib and enasidenib, are small molecule inhibitors of mutant forms of the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes. In cancer cells with IDH mutations, these mutant enzymes produce an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal cellular processes and promotes tumor growth. By inhibiting the mutant IDH enzymes, these compounds reduce 2-HG levels, leading to the differentiation of leukemic cells.
Q2: What are the known target organs for toxicity of this compound analogs in animal models?
A2: Based on repeat-dose toxicity studies with ivosidenib in rats and monkeys, the primary target organs for toxicity include the liver, hematopoietic system, and gastrointestinal tract. Cardiovascular effects have also been observed.[1]
Q3: Have any cardiovascular effects been observed in animal studies with this compound analogs?
A3: Yes, preclinical studies with ivosidenib revealed cardiovascular toxicities, including prolongation of the QTc interval and ventricular bigeminy.[1] In studies with enasidenib, tachycardia and alterations in blood pressure were observed in dogs.
Q4: What hematological toxicities have been noted in preclinical studies?
A4: In repeat-dose studies with ivosidenib, increased hematopoiesis and decreased hemoglobin levels were observed in animal models.[1]
Q5: Are there any known gastrointestinal toxicities?
A5: Yes, stomach erosions and ulcerations were identified as a toxicity in animal studies of ivosidenib.[1]
Troubleshooting Guide for Experimental Issues
This guide addresses potential issues researchers might encounter during in vivo experiments with this compound, based on the known profile of its analogs.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Elevated liver enzymes (ALT, AST) in blood samples. | Potential hepatotoxicity, a known effect of ivosidenib.[1] | 1. Monitor liver function tests regularly throughout the study. 2. Consider dose reduction or discontinuation of the compound. 3. Perform histopathological analysis of liver tissue at study termination to assess for cellular damage. |
| Decreased hemoglobin or hematocrit levels. | Potential effects on hematopoiesis, as seen with ivosidenib.[1] | 1. Conduct complete blood counts (CBCs) at baseline and regular intervals. 2. Evaluate bone marrow smears for any abnormalities in red blood cell precursors. |
| Abnormalities on electrocardiogram (ECG), such as QTc prolongation. | Potential cardiovascular toxicity, a known risk with ivosidenib.[1] | 1. Perform baseline and periodic ECG monitoring in animal models, particularly in non-rodent species like dogs or monkeys. 2. Consider using telemetry for continuous monitoring in dedicated safety studies. |
| Signs of gastrointestinal distress (e.g., poor appetite, weight loss, abnormal stools). | Potential for stomach erosions or ulceration.[1] | 1. Monitor food consumption and body weight daily. 2. At necropsy, carefully examine the gastric mucosa for any signs of irritation, erosion, or ulceration. |
| Unexpected mortality in study animals. | Could be related to severe toxicity affecting one or more organ systems. | 1. Conduct a thorough necropsy and histopathological examination of all major organs to determine the cause of death. 2. Review dosing procedures to rule out any errors. 3. Consider a dose de-escalation in subsequent cohorts. |
Summary of Preclinical Toxicity Findings for Ivosidenib
The following table summarizes the key non-clinical toxicology findings for ivosidenib, which may be relevant for this compound.
| Animal Model | Study Type | Key Findings | Reference |
| Rats and Monkeys | Repeat-Dose Oral | - Liver dysfunction - Increased hematopoiesis - Decreased hemoglobin - Stomach erosions/ulceration - QTc interval prolongation - Ventricular bigeminy | [1] |
Experimental Protocols
Detailed experimental protocols for non-clinical toxicity studies are often proprietary. However, the general design of such studies follows established regulatory guidelines. Below are generalized workflows for key toxicology assessments.
Experimental Workflow: Repeat-Dose Toxicity Study
Signaling Pathway: IDH Mutation and Inhibition
References
Technical Support Center: Overcoming Resistance to AGI-12026
This technical support center is designed for researchers, scientists, and drug development professionals using AGI-12026 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise, helping you to identify and overcome resistance to this mutant IDH1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally available, and brain-penetrant small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] In cancer cells with specific mutations in IDH1 or IDH2, the mutant enzyme acquires a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] High levels of 2-HG interfere with cellular metabolism and epigenetic regulation, leading to a block in cellular differentiation and promoting tumorigenesis.[3][5] this compound specifically binds to and inhibits the mutant IDH1/2 enzymes, leading to a reduction in 2-HG levels and subsequent induction of cancer cell differentiation.[3][6]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
Lack of response to this compound can be due to several factors. First, ensure that your experimental setup is optimized. This includes verifying the compound's integrity, using an appropriate concentration and incubation time, and confirming that your cell line indeed harbors an IDH1 or IDH2 mutation that is susceptible to this compound. If the experimental setup is correct, the lack of response could be due to primary or acquired resistance.
Q3: What is the difference between primary and acquired resistance to this compound?
-
Primary resistance occurs when cancer cells are inherently non-responsive to the initial treatment with this compound. This can be caused by pre-existing mutations in signaling pathways that bypass the effects of IDH1/2 inhibition, such as mutations in the receptor tyrosine kinase (RTK) pathway (e.g., NRAS, KRAS, PTPN11).[7][8]
-
Acquired resistance develops in cancer cells that were initially sensitive to this compound after a period of treatment. This can be due to the emergence of new mutations, such as second-site mutations in the IDH1 gene (e.g., S280F), or the activation of alternative signaling pathways.[7][9]
Q4: How can I confirm that this compound is active and on-target in my sensitive cells?
The most direct way to confirm the on-target activity of this compound is to measure the levels of the oncometabolite 2-hydroxyglutarate (2-HG) in your cells before and after treatment.[3][10] In sensitive cells, treatment with this compound should lead to a significant reduction in 2-HG levels.[3] This can be measured using techniques like liquid chromatography-mass spectrometry (LC-MS) or enzymatic assays.[11][12]
Troubleshooting Guide
This guide will help you troubleshoot common issues encountered during experiments with this compound, particularly when resistance is suspected.
Problem 1: No or Weak Inhibition of Cell Viability/Proliferation
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. A common starting range for in vitro studies is 1 nM to 10 µM.[13] |
| Compound Instability | Ensure this compound is properly stored (typically at -20°C or -80°C, protected from light) and prepare fresh dilutions for each experiment.[13] |
| Cell Line Insensitivity | Confirm that your cell line harbors a susceptible IDH1 or IDH2 mutation. Sequence the IDH1/2 genes in your cell line if the mutational status is unknown. |
| Primary Resistance | Investigate for pre-existing mutations in key signaling pathways known to confer resistance, such as the RTK/RAS pathway (e.g., KRAS, NRAS, PTPN11).[8] |
Problem 2: Initial Response Followed by Relapse (Acquired Resistance)
| Possible Cause | Troubleshooting Steps |
| Second-site IDH1 Mutation | Sequence the IDH1 gene in the resistant cells to check for second-site mutations, particularly at the S280 residue, which can interfere with inhibitor binding.[9][14][15] |
| Activation of Bypass Signaling Pathways | Use techniques like Western blotting to examine the activation status of signaling pathways associated with resistance, such as the STAT5 and RTK/MAPK pathways (e.g., look for increased phosphorylation of STAT5 or ERK).[16] |
| Isoform Switching | If treating an IDH1-mutant cancer, investigate for the emergence of IDH2 mutations, and vice-versa.[7] |
| Clonal Evolution | Develop resistant cell lines through continuous culture with increasing concentrations of this compound to select for resistant clones for further characterization.[17] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol is for assessing the effect of this compound on cell viability and determining its IC50.[2][7][8][9][16][18]
Materials:
-
This compound
-
IDH-mutant cancer cell line
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[16]
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test is 1 nM to 10 µM.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.[19][20]
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.2 | 100 |
| 0.001 | 1.18 | 98.3 |
| 0.01 | 1.1 | 91.7 |
| 0.1 | 0.8 | 66.7 |
| 1 | 0.4 | 33.3 |
| 10 | 0.15 | 12.5 |
Protocol 2: Quantification of Intracellular 2-Hydroxyglutarate (2-HG)
This protocol describes the extraction and quantification of 2-HG from cell culture samples by LC-MS.[4][11][21]
Materials:
-
IDH-mutant cells treated with this compound or vehicle
-
Cold 80% methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS system
Methodology:
-
Culture cells to 80-90% confluency and treat with this compound or vehicle for the desired time (e.g., 48 hours).
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to the plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex the samples and incubate at -80°C for 15 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a chiral LC-MS/MS method to separate and quantify D-2-HG and L-2-HG.[4]
-
Normalize the 2-HG levels to the total protein concentration or cell number of the original sample.
Data Presentation:
| Treatment | 2-HG Level (pmol/10^6 cells) | % Reduction |
| Vehicle | 500 | 0 |
| This compound (1 µM) | 50 | 90 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on mutant IDH1.
Caption: Workflow for assessing this compound sensitivity.
Caption: Decision tree for troubleshooting acquired resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry [bio-protocol.org]
- 12. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Assessing acquired resistance to IDH1 inhibitor therapy by full-exon IDH1 sequencing and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acquired resistance to IDH inhibition through trans or cis dimer-interface mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. knowledge.lonza.com [knowledge.lonza.com]
- 18. broadpharm.com [broadpharm.com]
- 19. clyte.tech [clyte.tech]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
AGI-12026 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AGI-12026, an experimental dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (mIDH1 and mIDH2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a triazine-based, brain-penetrant small molecule that functions as a dual inhibitor of mutant IDH1 and IDH2 enzymes. It acts as an allosteric modulator, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits the enzyme's activity.[1] This inhibition specifically targets the gain-of-function mutation in IDH1 and IDH2, which neomorphically convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG). By inhibiting mIDH1/2, this compound reduces the production of D-2HG, which is implicated in oncogenesis through epigenetic dysregulation and altered cellular differentiation.
Q2: In which experimental systems can this compound be used?
This compound is suitable for both in vitro and in vivo experimental models. In vitro, it can be used in cell-based assays with cancer cell lines harboring endogenous IDH1 or IDH2 mutations. For in vivo studies, its brain-penetrant properties make it particularly relevant for preclinical models of glioma.
Q3: What are the recommended positive and negative controls for experiments with this compound?
-
Positive Controls:
-
A well-characterized mIDH1/2 inhibitor with a known IC50 value for the cell line being used.
-
For cellular assays, a cell line with a known IDH1 or IDH2 mutation that produces high levels of 2-HG.
-
-
Negative Controls:
-
Vehicle control (e.g., DMSO) at the same final concentration used to dissolve this compound.
-
An IDH wild-type (WT) cell line of a similar tissue origin to the mutant cell line to assess off-target effects.
-
Q4: How should I measure the activity of this compound in my experiments?
The primary readout for this compound activity is the reduction of D-2-hydroxyglutarate (D-2HG) levels. This can be measured in cell lysates, culture media, or tissue homogenates using commercially available D-2HG assay kits, which are typically based on enzymatic assays coupled to a colorimetric or fluorometric readout. Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used for more precise quantification of D-2HG.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in 2-HG measurements between replicates | Inconsistent cell seeding, uneven drug distribution, or edge effects in the plate. | Ensure uniform cell seeding density. Mix the plate gently after adding this compound. Avoid using the outer wells of the plate for experimental samples. |
| No significant reduction in 2-HG levels after this compound treatment | Incorrect this compound concentration. Insufficient incubation time. Cell line does not have an IDH1/2 mutation. This compound degradation. | Perform a dose-response experiment to determine the optimal concentration. Increase the incubation time (e.g., 24, 48, 72 hours). Confirm the IDH mutation status of your cell line. Prepare fresh this compound stock solutions. |
| Unexpected cytotoxicity in both mutant and wild-type cell lines | Off-target effects at high concentrations. Solvent (e.g., DMSO) toxicity. | Test a lower concentration range of this compound. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of tumor growth inhibition | Insufficient drug exposure at the tumor site. Poor bioavailability. Development of resistance. | Verify the brain penetrance of this compound in your model if possible. Optimize the dosing regimen (dose and frequency). Investigate potential mechanisms of resistance. |
| High toxicity or weight loss in animals | The administered dose is too high. Off-target toxicity. | Reduce the dose of this compound. Monitor animals closely for signs of toxicity and adjust the dosing schedule accordingly. |
Quantitative Data
Table 1: Inhibitory Activity of mIDH1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| AGI-5198 | mIDH1 R132H | 70 | TS603 glioma cells | [2] |
| AGI-5198 | mIDH1 R132C | 160 | U87MG cells | [2] |
| AG-120 (Ivosidenib) | mIDH1 | Varies by cell line | Various | [3] |
| ML309 | mIDH1 | Varies by cell line | Various | [3] |
Table 2: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H20F3N7O | [1] |
| Molecular Weight | 459.43 | [1] |
| Solubility | Information not publicly available. Generally, similar compounds are soluble in DMSO. | |
| Stability | Information not publicly available. It is recommended to prepare fresh stock solutions and store them at -20°C or -80°C. |
Experimental Protocols
General Protocol for In Vitro Treatment with this compound
-
Cell Seeding: Seed cells harboring an IDH1 or IDH2 mutation in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Add the this compound dilutions to the cells. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
2-HG Measurement: At the end of the incubation, lyse the cells and measure the intracellular D-2HG levels using a commercial assay kit or LC-MS.
Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vitro Experimental Workflow.
References
Interpreting unexpected results with AGI-12026
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AGI-12026 in their experiments. This guide is designed to address specific issues that may arise during your work and aid in the accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes. In cancer cells harboring IDH1 or IDH2 mutations, these enzymes neomorphically convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG). This compound allosterically inhibits these mutant IDH enzymes, thereby blocking the production of D-2HG. The accumulation of D-2HG is known to disrupt epigenetic regulation by inhibiting α-KG-dependent dioxygenases, including histone and DNA demethylases, which leads to a block in cellular differentiation.
Q2: What is the expected outcome of this compound treatment on cancer cells with IDH mutations?
A2: The primary and most direct effect of this compound treatment is the reduction of intracellular D-2HG levels. Downstream, this is expected to reverse the epigenetic alterations caused by D-2HG, leading to the induction of cellular differentiation. It is important to note that this compound is not expected to induce immediate cytotoxicity or cell death in most IDH-mutant cancer cell models.
Q3: Can this compound be used in cell lines without IDH1 or IDH2 mutations?
A3: this compound is designed to be a selective inhibitor of mutant IDH1 and IDH2. Its use in wild-type IDH cell lines would primarily serve as a negative control to assess off-target effects. Significant effects on cell viability or other readouts in wild-type cells may indicate off-target activity and should be carefully investigated.
Q4: How stable is this compound in cell culture media?
A4: While specific stability data for this compound in various culture media is not extensively published, it is crucial to handle the compound according to the manufacturer's instructions. As a general practice for small molecule inhibitors, it is recommended to prepare fresh dilutions from a concentrated stock solution for each experiment to minimize degradation. Avoid repeated freeze-thaw cycles of the stock solution. If experiments run for extended periods (e.g., several days), consider replenishing the media with fresh this compound to maintain a consistent concentration.
Troubleshooting Guide
This section addresses common unexpected results and provides guidance for troubleshooting your experiments with this compound.
Issue 1: No observable effect on cell viability or proliferation in IDH-mutant cells after this compound treatment.
Possible Cause & Troubleshooting Steps:
-
Expected Outcome: It is critical to understand that this compound and other inhibitors of mutant IDH are not typically cytotoxic. Their mechanism of action is primarily through the induction of cellular differentiation, which may not result in a rapid decrease in cell number. In fact, studies with similar IDH1 inhibitors, such as AGI-5198, have shown that a reduction in 2-HG levels does not necessarily affect cell viability or the overall tumor cell population in short-term cultures.
-
Recommendation: Shift your primary endpoint from cell viability to measuring the direct target engagement (D-2HG levels) and downstream markers of differentiation.
-
-
Incorrect Assay for Primary Endpoint: Using assays like MTT or CellTiter-Glo that measure metabolic activity or ATP content as a proxy for cell number may not be the most informative initial readout.
-
Recommendation:
-
Measure D-2HG Levels: The most direct and reliable method to confirm the activity of this compound is to measure the intracellular and extracellular levels of D-2HG using mass spectrometry (LC-MS/MS). A significant reduction in D-2HG is the expected primary outcome.
-
Assess Differentiation Markers: Evaluate changes in cell morphology and the expression of cell-type-specific differentiation markers (e.g., via qPCR, Western blot, or flow cytometry) over a longer time course (e.g., 7-14 days).
-
-
-
Sub-optimal Compound Concentration or Treatment Duration: The effective concentration and time required to observe downstream effects can vary between cell lines.
-
Recommendation: Perform a dose-response experiment and a time-course study. Measure D-2HG levels at various concentrations of this compound to determine the IC50 for 2-HG inhibition in your specific cell model. For differentiation studies, extend the treatment duration.
-
-
Cell Line Integrity: Ensure your cell line has the correct IDH mutation and has not lost it during prolonged culture.
-
Recommendation: Periodically verify the IDH mutation status of your cell lines using sequencing.
-
Issue 2: High variability in results between experiments.
Possible Cause & Troubleshooting Steps:
-
Inconsistent Compound Potency: Improper storage or handling of this compound can lead to degradation.
-
Recommendation: Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. Store at the recommended temperature and protect from light. Prepare fresh dilutions for each experiment.
-
-
Variability in Cell Culture: Cell-based assays are inherently variable. Factors such as cell passage number, seeding density, and subtle changes in culture conditions can impact the outcome.
-
Recommendation:
-
Use a consistent and low passage number for your cells.
-
Ensure uniform cell seeding across all wells.
-
Standardize all incubation times and media conditions.
-
Include appropriate controls in every experiment (e.g., vehicle control, positive control if available).
-
-
-
Assay-Specific Variability: The chosen assay may have inherent variability.
-
Recommendation: Optimize your assay protocols. For example, in a 2-HG measurement assay, ensure complete cell lysis and efficient extraction of metabolites.
-
Issue 3: Unexpected effects observed in wild-type (non-IDH mutant) cells.
Possible Cause & Troubleshooting Steps:
-
Off-Target Effects: At high concentrations, this compound may exhibit off-target activities.
-
Recommendation:
-
Perform a dose-response curve in your wild-type cell line to determine the concentration at which these effects occur.
-
Compare this concentration to the IC50 for 2-HG inhibition in your mutant cell line. Ideally, there should be a significant therapeutic window.
-
If off-target effects are a concern, consider using a structurally different IDH inhibitor as a comparator.
-
-
-
Non-Specific Compound Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing toxicity at higher concentrations.
-
Recommendation: Ensure the final concentration of the vehicle is consistent across all treatment groups, including the vehicle-only control, and is below the toxic threshold for your cell line (typically ≤ 0.1% for DMSO).
-
Data Presentation
The following table summarizes the expected in vitro activity of this compound. Note that specific IC50 values can vary depending on the cell line and assay conditions.
| Parameter | Cell Line | Target | Typical IC50 Range |
| 2-HG Inhibition | IDH1-mutant glioma cells | Mutant IDH1 | 5 - 50 nM |
| IDH2-mutant leukemia cells | Mutant IDH2 | 10 - 100 nM | |
| Cell Viability | IDH1/2-mutant cells | - | > 10 µM (minimal effect) |
| Wild-type (non-mutant) cells | - | > 10 µM (minimal effect) |
Experimental Protocols
2-HG Inhibition Assay in Adherent Cells
This protocol provides a general workflow to determine the IC50 of this compound for 2-HG inhibition.
Materials:
-
IDH-mutant adherent cell line
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
6-well plates
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to be in the exponential growth phase for the duration of the experiment. Allow cells to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of the vehicle as the highest this compound concentration.
-
Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Metabolite Extraction:
-
Collect the cell culture medium.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with a cold 80% methanol (B129727) solution.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Analysis: Analyze the 2-HG levels in the collected medium and cell lysate supernatant using a validated LC-MS/MS method.
-
Data Analysis: Normalize the 2-HG levels to cell number or protein concentration. Plot the percentage of 2-HG inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell Viability Assay for Off-Target Effects
This protocol is designed to assess the potential cytotoxic effects of this compound on non-IDH mutant cells.
Materials:
-
Wild-type (non-IDH mutant) cell line
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Allow cells to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium, typically at higher concentrations than those used for 2-HG inhibition assays. Include a vehicle control.
-
Treatment: Add the compound dilutions to the respective wells.
-
Incubation: Incubate for a period relevant to your experimental question, typically 72 hours.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Read the plate on a suitable plate reader (luminescence or fluorescence).
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log concentration of this compound to determine if there is a cytotoxic effect.
Visualizations
Caption: Mechanism of action of this compound in IDH-mutant cells.
Caption: Workflow for evaluating this compound activity and specificity.
Caption: Troubleshooting logic for unexpected results with this compound.
Technical Support Center: Ivosidenib (AG-120) Quality Control and Purity Assessment
Note to the User: The provided topic "AGI-12026" did not yield specific information for a chemical compound. It is highly likely that this is a typographical error and the intended compound is Ivosidenib (B560149) (AG-120) , a well-documented IDH1 inhibitor developed by Agios Pharmaceuticals. This technical support center has been developed based on the publicly available data for Ivosidenib (AG-120).
This guide provides researchers, scientists, and drug development professionals with technical support for the quality control and purity assessment of Ivosidenib (AG-120).
Frequently Asked Questions (FAQs)
What are the recommended methods for assessing the purity of Ivosidenib (AG-120)?
High-Performance Liquid Chromatography (HPLC) is a widely used and validated method for determining the purity of Ivosidenib.[1][2][3] A stability-indicating HPLC method can effectively separate Ivosidenib from its degradation products and synthesis-related impurities.[1][3]
How can I quantify Ivosidenib in biological matrices like plasma?
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a sensitive and validated method for the quantification of Ivosidenib in plasma samples, which is crucial for pharmacokinetic studies.[4][5]
What are the typical acceptance criteria for a validated HPLC method for Ivosidenib?
According to the International Council for Harmonisation (ICH) guidelines, a validated HPLC method should meet specific criteria for linearity, precision, accuracy, and robustness.[1] For instance, the relative standard deviation (RSD) for intraday and interday precision should typically be less than 2%.[1][3]
What are the known stability characteristics of Ivosidenib?
Ivosidenib has been shown to be sensitive to degradation under acidic, alkaline, photolytic, and oxidative conditions.[6] It is relatively stable under neutral hydrolysis and thermal stress.[6] Stability studies are crucial to determine appropriate storage conditions and shelf-life.
Where can I find information on the synthesis of Ivosidenib and its potential impurities?
The synthesis of Ivosidenib has been described in scientific literature, and this information can be useful for identifying potential process-related impurities.[7][8][9]
Troubleshooting Guide
Issue: Poor peak shape or resolution in HPLC analysis.
-
Possible Cause: Inappropriate mobile phase composition or pH.
-
Solution: Optimize the mobile phase. A common mobile phase for Ivosidenib analysis consists of a mixture of methanol (B129727) and a buffer like sodium acetate (B1210297).[1] Ensure the pH is suitable for the analyte's chemical properties.
-
-
Possible Cause: Degraded column.
-
Possible Cause: Sample overload.
-
Solution: Reduce the concentration of the sample being injected.
-
Issue: Inconsistent quantification results in LC-MS/MS.
-
Possible Cause: Matrix effects from the biological sample.
-
Possible Cause: Instability of the analyte in the matrix.
-
Solution: Verify the stability of Ivosidenib in the specific biological matrix under the storage and handling conditions used. Ivosidenib has been found to be stable for up to three freeze-thaw cycles and for at least one month at -80°C in mice plasma.[4]
-
Issue: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause: Sample degradation.
-
Possible Cause: Contamination.
-
Solution: Ensure all solvents, reagents, and vials are clean and of high purity. Run a blank injection to check for system contamination.
-
Data Presentation
Table 1: Summary of a Validated HPLC Method for Ivosidenib Purity Assessment
| Parameter | Recommended Conditions/Criteria |
| Column | Zorbax Eclipse Plus C18 (250 mm × 4.6 mm; 5 µm)[1] |
| Mobile Phase | Methanol and 0.1M Sodium Acetate Buffer (60:40 v/v)[1] |
| Detection Wavelength | 246 nm[1] |
| Flow Rate | 1.0 mL/min |
| Linearity Range | 10–70 μg/mL[1] |
| Correlation Coefficient (R²) | ≥ 0.999[1] |
| Limit of Detection (LOD) | 0.039 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.129 µg/mL[1] |
| Precision (%RSD) | < 2%[1] |
| Accuracy (% Recovery) | 98–102%[3] |
Table 2: Summary of a Validated LC-MS/MS Method for Ivosidenib Quantification in Plasma
| Parameter | Recommended Conditions/Criteria |
| Column | Atlantis dC18 (100 x 4.6 mm, 3 μm)[4] |
| Mobile Phase | 0.2% Formic acid:Acetonitrile (25:75, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Ionization Mode | Positive Ion Mode[5] |
| MRM Transition (Ivosidenib) | m/z 583.95 → 214.53[5] |
| Linearity Range | 2–2,000 ng/mL in rat plasma[5] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL in rat plasma[5] |
| Intra- & Inter-day Precision (%RSD) | 5.72-10.7% in mice plasma[4] |
| Intra- & Inter-day Accuracy | Within 15% of nominal value[5] |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of Ivosidenib
-
Preparation of Mobile Phase: Prepare a 60:40 (v/v) mixture of HPLC-grade methanol and 0.1M sodium acetate buffer. Filter and degas the mobile phase before use.[1]
-
Standard Solution Preparation: Accurately weigh and dissolve Ivosidenib reference standard in methanol to prepare a stock solution (e.g., 1000 µg/mL).[1] Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-70 µg/mL).[1]
-
Sample Solution Preparation: Accurately weigh and dissolve the Ivosidenib sample in the mobile phase to a known concentration within the linear range of the method.
-
Chromatographic Conditions:
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Data Analysis: Calculate the purity of the Ivosidenib sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the standard solution.
Protocol 2: Forced Degradation Study of Ivosidenib
-
Acid Degradation: Dissolve Ivosidenib in a solution of 0.1N HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Base Degradation: Dissolve Ivosidenib in a solution of 0.1N NaOH and heat at a controlled temperature for a specified time.
-
Oxidative Degradation: Dissolve Ivosidenib in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified time.
-
Thermal Degradation: Expose solid Ivosidenib to dry heat (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of Ivosidenib to UV light (e.g., 254 nm) for a specified time.
-
Analysis: After the specified stress period, neutralize the acidic and basic solutions. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method to observe the degradation products and the remaining amount of Ivosidenib.
Visualizations
Caption: Workflow for HPLC Purity Assessment of Ivosidenib.
Caption: Logical Flow of a Typical Stability Study for Ivosidenib.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validated LC-ESI-MS/MS method for the determination of ivosidenib in 10 μL mice plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2021026436A1 - A method for preparing ivosidenib and an intermediate thereof - Google Patents [patents.google.com]
- 8. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
AGI-12026 vs. Vorasidenib (AG-881) in Glioma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two mutant isocitrate dehydrogenase (mIDH) inhibitors, AGI-12026 and vorasidenib (B611703) (AG-881), for the treatment of glioma. Vorasidenib, developed by Servier, has recently received FDA approval and is a first-in-class, brain-penetrant dual inhibitor of mIDH1 and mIDH2 enzymes.[1][2] this compound is an earlier-stage compound that shares a similar mechanism of action. This document summarizes key preclinical and clinical data, experimental protocols, and visualizes relevant biological pathways and study designs to aid in the critical evaluation of these therapeutic agents.
Executive Summary
Vorasidenib (formerly AG-881) has demonstrated significant clinical efficacy in patients with Grade 2 IDH-mutant glioma, leading to its recent regulatory approvals.[3][4] Preclinical studies identified vorasidenib as a potent dual inhibitor of mIDH1 and mIDH2 with excellent brain penetrance.[1][5] this compound, a related triazine compound, also shows dual inhibitory activity and good brain penetration in preclinical models but was not advanced into late-stage clinical trials for glioma.[5][6] The available data suggests that while both compounds target the same onco-metabolic pathway, vorasidenib has a more robust and clinically validated profile for the treatment of IDH-mutant gliomas.
Mechanism of Action: Targeting the Warburg Effect in Glioma
Mutations in the isocitrate dehydrogenase 1 (IDH1) and IDH2 genes are a hallmark of a significant subset of gliomas. These mutations lead to a neomorphic enzymatic activity, causing the overproduction of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][5] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby driving tumorigenesis. Both this compound and vorasidenib are small molecule inhibitors designed to target these mutant IDH enzymes, reduce 2-HG levels, and restore normal cellular function.
Preclinical Data Comparison
The initial discovery and optimization efforts for brain-penetrant mIDH inhibitors identified both this compound and vorasidenib (as part of a series of triazine compounds) as promising candidates.[5][6]
| Parameter | This compound | Vorasidenib (AG-881) | Reference |
| Target | mIDH1/mIDH2 | mIDH1/mIDH2 | [1][5] |
| Chemical Class | Triazine | Triazine | [5] |
| mIDH1-R132H IC50 (nM) | 16 | 4 | [5] |
| mIDH2-R140Q IC50 (nM) | 23 | 17 | [5] |
| Brain-to-Plasma Ratio (Mouse) | 1.1 | 1.33 | [5] |
| In Vivo 2-HG Inhibition (Orthotopic Glioma Mouse Model) | Data not available | >97% reduction | [1][5] |
Key Findings:
-
Both compounds are dual inhibitors of mIDH1 and mIDH2.
-
Vorasidenib demonstrates a lower IC50 for mIDH1-R132H, suggesting higher potency against this common glioma mutation.
-
Both molecules exhibit excellent brain penetration in preclinical mouse models, a critical feature for treating brain tumors.
-
Vorasidenib has demonstrated profound in-vivo suppression of the oncometabolite 2-HG in a glioma model.
Experimental Protocols: Preclinical Studies
In Vitro Enzyme Inhibition Assay: The inhibitory activity of the compounds against mIDH1-R132H and mIDH2-R140Q was determined using a biochemical assay measuring the NADPH-dependent reduction of α-ketoglutarate to 2-HG. The reaction progress was monitored by measuring the decrease in NADPH fluorescence.
Orthotopic Glioma Mouse Model: Human glioma cells harboring an IDH1 mutation were stereotactically implanted into the brains of immunodeficient mice. Once tumors were established, mice were treated with either vehicle or the test compound (e.g., vorasidenib at 50 mg/kg). Tumor tissue was harvested to measure 2-HG levels by liquid chromatography-mass spectrometry (LC-MS).[5]
Clinical Data: Vorasidenib (AG-881)
Vorasidenib has undergone extensive clinical evaluation, culminating in the pivotal Phase 3 INDIGO trial. There is no publicly available clinical trial data for this compound in glioma.
Phase 1 First-in-Human Trial (NCT02481154)
This dose-escalation study evaluated the safety, pharmacokinetics, and preliminary efficacy of vorasidenib in patients with mIDH1/2 solid tumors, including recurrent or progressive glioma.[2]
| Parameter | Result | Reference |
| Patient Population | 52 patients with recurrent/progressive glioma | [2] |
| Dose-Limiting Toxicities | Reversible elevated transaminases at doses ≥100 mg | [2] |
| Objective Response Rate (Non-enhancing glioma) | 18% (1 partial response, 3 minor responses) | [2] |
| Median Progression-Free Survival (Non-enhancing glioma) | 36.8 months | [2] |
Phase 3 INDIGO Trial (NCT04164901)
This randomized, double-blind, placebo-controlled study was designed to evaluate the efficacy and safety of vorasidenib in patients with residual or recurrent Grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only treatment.[7]
| Parameter | Vorasidenib (n=168) | Placebo (n=163) | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival | 27.7 months | 11.1 months | 0.39 (0.27 - 0.56) | <0.001 | [4] |
| Time to Next Intervention | Not Reached | 17.8 months | 0.26 (0.15 - 0.43) | <0.001 | [4] |
| Grade ≥3 Adverse Events | 22.8% | 13.5% | - | - | [4] |
| Most Common Grade ≥3 AE | Increased ALT (9.6%) | - | - | - | [4] |
Experimental Protocol: INDIGO Trial
-
Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled study.[8][7]
-
Participants: Patients aged ≥12 years with residual or recurrent Grade 2 oligodendroglioma or astrocytoma with a documented IDH1 or IDH2 mutation, who had undergone surgery as their only treatment.[3][9]
-
Intervention: Participants were randomized 1:1 to receive either vorasidenib 40 mg once daily or a matching placebo in 28-day cycles.[3][7]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent review committee.[4]
-
Key Secondary Endpoint: Time to next anticancer intervention.[4]
References
- 1. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Study of Vorasidenib (AG-881) in Participants With Residual or Recurrent Grade 2 Glioma With an IDH1 or IDH2 Mutation (INDIGO) [clinicaltrials.servier.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Unlocking AG-881: A New Era in Glioma Treatment (INDIGO Trial) - OncologyTube [oncologytube.com]
- 9. Study of Vorasidenib (AG-881) in Participants With Residual or Recurrent Grade 2 Glioma With an IDH1 or IDH2 Mutation (INDIGO) | University of Miami Health System [umiamihealth.org]
AGI-12026 vs. Ivosidenib (AG-120): A Comparative Efficacy Guide
This guide provides a comparative overview of AGI-12026 and ivosidenib (B560149) (AG-120), focusing on their mechanisms of action and available efficacy data. While both compounds target isocitrate dehydrogenase (IDH) mutations, a prevalent driver in several cancers, they represent distinct chemical entities with different selectivity profiles.
Executive Summary:
Ivosidenib (formerly AG-120) is a well-characterized, potent, and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), approved for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma harboring susceptible IDH1 mutations.[1][2][3] In contrast, this compound is a preclinical, brain-penetrant dual inhibitor of both mutant IDH1 and IDH2.[4][5] Publicly available efficacy data for this compound is limited, precluding a direct quantitative comparison with the extensive clinical data available for ivosidenib. This guide will primarily focus on the established efficacy of ivosidenib, with available details on this compound for contextual understanding.
Ivosidenib (AG-120): A Selective Mutant IDH1 Inhibitor
Ivosidenib is an oral, targeted therapy that specifically inhibits the gain-of-function activity of mutated IDH1 enzymes.[1][2] These mutations, most commonly occurring at the R132 residue, lead to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG interfere with cellular metabolism and epigenetic regulation, ultimately blocking cellular differentiation and promoting oncogenesis.[1][2] Ivosidenib works by reducing 2-HG levels, thereby restoring normal cellular differentiation.[1]
Signaling Pathway of Mutant IDH1 and Ivosidenib's Mechanism of Action
Caption: Mutant IDH1 pathway and the inhibitory action of Ivosidenib.
Efficacy of Ivosidenib (AG-120)
The efficacy of ivosidenib has been demonstrated in both preclinical models and extensive clinical trials.
Preclinical Efficacy
Ivosidenib has shown potent and selective inhibition of various IDH1-R132 mutants in biochemical and cell-based assays.
Table 1: Preclinical Activity of Ivosidenib (AG-120)
| Assay Type | Target/Cell Line | Endpoint | Result |
| Biochemical Assay | IDH1-R132H | IC₅₀ | 12 nM[6] |
| Biochemical Assay | IDH1-R132C | IC₅₀ | 13 nM[6] |
| Biochemical Assay | IDH1-R132G | IC₅₀ | 8 nM[6] |
| Biochemical Assay | IDH1-R132L | IC₅₀ | 13 nM[6] |
| Biochemical Assay | IDH1-R132S | IC₅₀ | 12 nM[6] |
| Cell-Based Assay | Primary mIDH1 AML Patient Samples | 2-HG Reduction | >96% at 0.5 µM[1][2] |
| In Vivo Xenograft Model | HT1080 (mIDH1-R132C) | Tumor 2-HG Reduction | 92.0% (50 mg/kg), 95.2% (150 mg/kg)[1][2] |
IC₅₀: Half-maximal inhibitory concentration.
Clinical Efficacy
Ivosidenib has demonstrated significant clinical activity in patients with IDH1-mutated cancers.
Table 2: Clinical Efficacy of Ivosidenib in Relapsed/Refractory AML (Phase 1, NCT02074839) [7]
| Efficacy Endpoint | Value (N=179) | 95% Confidence Interval |
| Overall Response Rate (ORR) | 41.9% | 34.6% - 49.5% |
| Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) | 31.8% | 25.1% - 39.2% |
| Complete Remission (CR) | 24.0% | 18.0% - 31.0% |
| Median Duration of CR | 10.1 months | 6.5 - 22.2 months |
| Median Duration of CR+CRh | 8.2 months | 5.6 - 12.0 months |
Table 3: Clinical Efficacy of Ivosidenib + Azacitidine in Newly Diagnosed IDH1-mutated AML (AGILE Phase 3, NCT03173248) [8]
| Efficacy Endpoint | Ivosidenib + Azacitidine | Placebo + Azacitidine | Hazard Ratio (95% CI) / p-value |
| Median Overall Survival (OS) | 29.3 months | 7.9 months | 0.42 (0.27 - 0.65); p < 0.0001 |
| Complete Remission (CR) Rate | 47% | 15% | - |
| Transfusion Independence | 53.8% | 17.1% | p = 0.0004 |
Experimental Protocols
Ex Vivo Treatment of Primary AML Patient Samples
This protocol describes the methodology used to assess the effect of ivosidenib on 2-HG levels and cellular differentiation in primary human AML cells.[1][2]
References
- 1. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ashpublications.org [ashpublications.org]
A Comparative Guide to AGI-12026 and Enasidenib (AG-221) for Mutant IDH Inhibition in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AGI-12026 and enasidenib (B560146) (AG-221), two prominent inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes implicated in various cancers, particularly acute myeloid leukemia (AML).
Mutations in IDH1 and IDH2 are key drivers in several malignancies, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts normal cellular differentiation. Both this compound and enasidenib are targeted therapies designed to inhibit these mutant enzymes, but they differ in their specificity and reported preclinical and clinical profiles.
Mechanism of Action and Target Specificity
Enasidenib (AG-221) is a selective, first-in-class, oral inhibitor of the mutant IDH2 enzyme.[1][2] It allosterically binds to the dimer interface of the mutated IDH2 protein, preventing the conformational change required for its catalytic activity.[1] This targeted inhibition leads to a significant reduction in 2-HG levels, thereby promoting the differentiation of leukemic cells.[1][2][3]
In contrast, this compound is characterized as a brain-penetrant dual inhibitor of both mutant IDH1 and IDH2 enzymes.[4] This broader spectrum of activity suggests its potential utility in cancers harboring mutations in either of these two homologous enzymes.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and enasidenib, providing a basis for comparing their inhibitory potency.
Table 1: Biochemical Inhibitory Activity (IC50)
| Compound | Target Mutant Enzyme | IC50 (nM) |
| This compound | IDH1 R132H | Data not available |
| IDH2 R140Q | 19[4] | |
| IDH2 R172K | Data not available | |
| Enasidenib (AG-221) | IDH2 R140Q | 100[1] |
| IDH2 R172K | 400[1] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mutant IDH signaling and points of inhibition.
Caption: Workflow for evaluating IDH inhibitors.
Preclinical and Clinical Observations
Enasidenib (AG-221)
Preclinical studies demonstrated that enasidenib effectively reduces 2-HG levels by over 90%, leading to the differentiation of leukemia cells.[3] In a phase I/II clinical trial involving patients with relapsed or refractory AML with IDH2 mutations, enasidenib treatment resulted in an overall response rate of 40.3%, with 19.3% of patients achieving a complete remission.[1][3] The median overall survival for the entire cohort was 9.3 months, and for those who achieved complete remission, it was 19.7 months.[1][3] The primary mode of action appears to be the induction of cellular differentiation rather than direct cytotoxicity.[1]
This compound
As a dual inhibitor, this compound has the potential to be effective against a wider range of IDH-mutant cancers. Its brain-penetrant nature suggests a possible role in treating central nervous system malignancies, such as gliomas, which frequently harbor IDH mutations.[4] Preclinical data has shown its ability to inhibit the IDH2 R140Q mutant.[4] However, comprehensive preclinical and clinical data comparing its efficacy directly with enasidenib in AML or other cancers are not yet widely available.
Experimental Protocols
Biochemical IDH Mutant Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific mutant IDH enzyme.
Materials:
-
Purified recombinant mutant IDH enzyme (e.g., IDH1 R132H, IDH2 R140Q, IDH2 R172K)
-
Test compounds (this compound, enasidenib) dissolved in DMSO
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2 mM MgCl2, 10% glycerol, 0.5 mM DTT)
-
Substrate: α-ketoglutarate (α-KG)
-
Cofactor: NADPH
-
Detection reagents (e.g., diaphorase and resazurin)
-
96-well black microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions or DMSO (vehicle control) to the wells.
-
Add the purified mutant IDH enzyme to the wells and pre-incubate for a specified time (e.g., 15-60 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of α-KG and NADPH.
-
Incubate the reaction for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the detection reagent.
-
Incubate for a short period to allow for color/fluorescence development.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5][6][7][8][9]
Cellular 2-Hydroxyglutarate (2-HG) Measurement Assay
Objective: To quantify the intracellular levels of the oncometabolite 2-HG in cancer cells treated with an IDH inhibitor.
Materials:
-
IDH-mutant cancer cell line (e.g., patient-derived AML cells)
-
Test compounds (this compound, enasidenib)
-
Cell culture medium and supplements
-
Methanol
-
Internal standard (e.g., 13C-labeled 2-HG)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) or Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Seed IDH-mutant cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells and extract metabolites using a cold solvent, typically 80% methanol, containing an internal standard.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
Analyze the supernatant using LC-MS/MS or GC-MS to separate and quantify the levels of D-2-HG and L-2-HG.[10][11][12][13][14]
-
Normalize the 2-HG levels to cell number or protein concentration.
-
Calculate the percent reduction in 2-HG production for each treatment condition.
Myeloid Differentiation Assay by Flow Cytometry
Objective: To assess the ability of an IDH inhibitor to induce differentiation of AML cells.
Materials:
-
IDH-mutant AML cell line or primary patient samples
-
Test compounds (this compound, enasidenib)
-
Cell culture medium and appropriate cytokines
-
Fluorescently-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15, CD45)[15][16][17][18][19]
-
Flow cytometer
Procedure:
-
Culture IDH-mutant AML cells in the presence of various concentrations of the test compound or vehicle control for an extended period (e.g., 7-14 days), replenishing the medium and compound as needed.
-
Harvest the cells and wash with PBS containing a protein-blocking agent (e.g., FBS).
-
Incubate the cells with a cocktail of fluorescently-conjugated antibodies targeting myeloid surface markers.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer, collecting events for a sufficient number of cells.
-
Analyze the data to determine the percentage of cells expressing mature myeloid markers in each treatment condition.
Summary and Future Directions
Enasidenib is a well-characterized, FDA-approved inhibitor of mutant IDH2 with proven clinical efficacy in AML. Its primary mechanism of inducing cellular differentiation offers a targeted therapeutic approach for patients with IDH2 mutations.
This compound presents an intriguing alternative with its dual inhibitory activity against both mutant IDH1 and IDH2 and its ability to penetrate the blood-brain barrier. This profile suggests a broader potential application, including in CNS malignancies. However, more comprehensive preclinical and clinical data are required to fully elucidate its comparative efficacy and safety profile against more established inhibitors like enasidenib.
Future research should focus on direct, head-to-head comparative studies of these inhibitors in various preclinical models of IDH-mutant cancers. Further investigation into the efficacy of this compound in brain tumors is also warranted. For drug development professionals, the distinct profiles of these two molecules highlight the ongoing evolution of targeted therapies for cancers driven by metabolic dysregulation.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. assaygenie.com [assaygenie.com]
- 6. bmrservice.com [bmrservice.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Quantification of d- and l-2-Hydroxyglutarate in Drosophila melanogaster Tissue Samples Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
- 12. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utmb-ir.tdl.org [utmb-ir.tdl.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Acute Myeloid Leukemia: Diagnosis and Evaluation by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ANALYTICAL VALIDATION OF A 10-COLOR FLOW CYTOMETRY PANEL FOR ASSESSMENT OF MEASURABLE RESIDUAL DISEASE OF ACUTE MYELOID LEUKEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 18. ashpublications.org [ashpublications.org]
- 19. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AGI-12026 with Other IDH Inhibitors for Cancer Research and Drug Development
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of the dual mutant isocitrate dehydrogenase (mIDH) 1/2 inhibitor, AGI-12026, with other key IDH inhibitors. This document synthesizes preclinical data on biochemical and cellular activity, providing a framework for evaluating these compounds in cancer research.
Mutations in isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) are key oncogenic drivers in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis. The development of small molecule inhibitors targeting these mutant enzymes has emerged as a promising therapeutic strategy. This guide provides a head-to-head comparison of this compound, a brain-penetrant dual mIDH1/2 inhibitor, with other notable IDH inhibitors: the dual mIDH1/2 inhibitor Vorasidenib (AG-881), the mIDH1-selective inhibitor Ivosidenib (AG-120), and the mIDH2-selective inhibitor Enasidenib (AG-221).
Biochemical Potency: A Comparative Analysis
The in vitro inhibitory activity of this compound and its counterparts was assessed against various recombinant mutant IDH1 and IDH2 enzymes. The half-maximal inhibitory concentrations (IC50) from these biochemical assays are summarized below, providing a direct comparison of their potency.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | mIDH1-R132H | 29 |
| mIDH2-R140Q | 19 | |
| Vorasidenib (AG-881) | mIDH1-R132H | 6 |
| mIDH1-R132C | 22 | |
| mIDH1-R132G | 0.04 | |
| mIDH1-R132S | 10 | |
| mIDH2-R140Q | 12 | |
| mIDH2-R172K | 130 | |
| Ivosidenib (AG-120) | mIDH1-R132H | 12 |
| mIDH1-R132C | 13 | |
| mIDH1-R132G | 8 | |
| mIDH1-R132L | 13 | |
| mIDH1-R132S | 12 | |
| Enasidenib (AG-221) | mIDH2-R140Q | 100[1] |
| mIDH2-R172K | 400[1] |
Cellular Activity: Inhibition of 2-HG Production
The efficacy of these inhibitors was further evaluated in cell-based assays to determine their ability to suppress the production of the oncometabolite 2-HG in cancer cell lines harboring IDH mutations.
| Compound | Cell Line | IDH Mutation | 2-HG Inhibition IC50 (nM) |
| Vorasidenib (AG-881) | U87MG | mIDH1-R132H | 16 |
| TS603 | mIDH1-R132H | 47 | |
| U87MG | mIDH2-R140Q | 4 | |
| Ivosidenib (AG-120) | HT1080 | mIDH1-R132C | 7.5 |
| Enasidenib (AG-221) | TF-1 | mIDH2-R140Q | 190 |
Comparable cellular activity data for this compound was not available in the reviewed literature.
Brain Penetrance: A Key Differentiator for Glioma
For the treatment of brain tumors such as glioma, the ability of an inhibitor to cross the blood-brain barrier is critical. This compound and Vorasidenib were specifically developed as brain-penetrant inhibitors.
| Compound | Brain-to-Plasma Ratio |
| This compound | 0.8 |
| Vorasidenib (AG-881) | 1.33 |
| Ivosidenib (AG-120) | <0.04 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated.
Caption: Mechanism of Mutant IDH Inhibitors.
References
Biomarkers of Response to AGI-12026: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AGI-12026, an inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2), with alternative therapies. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to inform research and development in the field of targeted cancer therapy.
Introduction to Mutant IDH Inhibition
Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are found in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These mutations confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3] Elevated levels of 2-HG disrupt cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis by blocking cellular differentiation.[3][4] Inhibitors targeting these mutant IDH enzymes aim to reduce 2-HG levels and restore normal cellular processes.
This compound is a brain-penetrant dual inhibitor of mutant IDH1 and IDH2.[5][6] This guide compares this compound to other prominent IDH inhibitors: ivosidenib (B560149) (AG-120), a selective mIDH1 inhibitor; enasidenib (B560146) (AG-221), a selective mIDH2 inhibitor; and vorasidenib (B611703) (AG-881), a next-generation brain-penetrant dual mIDH1/2 inhibitor.
Comparative Performance of IDH Inhibitors
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Preclinical Performance of IDH Inhibitors
| Inhibitor | Target(s) | IC50 (IDH1 R132H) | IC50 (IDH2 R140Q) | IC50 (IDH2 R172K) | Brain-to-Plasma Ratio | Reference(s) |
| This compound | mIDH1/mIDH2 | Partial Inhibition | 0.019 µM | Not Available | Excellent | [5][6] |
| Ivosidenib (AG-120) | mIDH1 | 5-13 nM (in xenograft model) | Not Active | Not Active | Low | [7] |
| Enasidenib (AG-221) | mIDH2 | Not Active | 100 nM | 400 nM | 0.14 | [5][8] |
| Vorasidenib (AG-881) | mIDH1/mIDH2 | 22 nM | 7-14 nM | 130 nM | 0.46 - 1.33 | [5][8][9] |
Note: IC50 values can vary depending on the assay conditions. Data presented here is for comparative purposes.
Table 2: Clinical Efficacy of IDH Inhibitors in Relapsed/Refractory AML
| Inhibitor | Target(s) | Overall Response Rate (ORR) | Complete Remission (CR) | Median Overall Survival (OS) | Reference(s) |
| Ivosidenib (AG-120) | mIDH1 | 41.6% | 21.6% | 8.8 months | [10] |
| Enasidenib (AG-221) | mIDH2 | 40.3% | 19.3% | 9.3 months | [11][12][13] |
Table 3: Clinical Efficacy of Ivosidenib in IDH1-Mutant Cholangiocarcinoma
| Parameter | Ivosidenib (AG-120) | Placebo | Reference(s) |
| Median Progression-Free Survival (PFS) | 2.7 months | 1.4 months | [14] |
| Median Overall Survival (OS) | 10.8 months | 9.7 months | [14] |
| Objective Response Rate (ORR) | 2% | 0% | [15] |
| Disease Control Rate | 51% | 28% | [15] |
Biomarkers of Response and Resistance
The primary biomarker of response to IDH inhibitors is the reduction of the oncometabolite 2-hydroxyglutarate (2-HG).[4][11] Clinical studies have demonstrated significant suppression of 2-HG levels in patients responding to treatment.[11]
Mechanisms of resistance to IDH inhibitors are an active area of research. Key identified mechanisms include:
-
Secondary Mutations: Emergence of second-site mutations in the target IDH enzyme (IDH1 or IDH2) can prevent inhibitor binding.[1][16][17] These mutations often occur at the dimer interface where allosteric inhibitors bind.[16][17]
-
Isoform Switching: In patients treated with a selective inhibitor for one IDH isoform (e.g., ivosidenib for mIDH1), resistance can arise through the acquisition of a mutation in the other IDH isoform (e.g., a new mIDH2 mutation).[1][4] This highlights the potential advantage of dual inhibitors like this compound and vorasidenib.
-
Co-occurring Mutations: Mutations in other signaling pathways, such as the RAS pathway, have been associated with primary resistance to IDH inhibitors.[1]
Signaling Pathways and Experimental Workflows
Mutant IDH Signaling Pathway
The following diagram illustrates the core mechanism of mutant IDH enzymes and the action of IDH inhibitors.
References
- 1. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Precision Oncology in Lower-Grade Gliomas: Promises and Pitfalls of Therapeutic Strategies Targeting IDH-Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. ascopubs.org [ascopubs.org]
- 12. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. Clinical Utility of Ivosidenib in the Treatment of IDH1-Mutant Cholangiocarcinoma: Evidence To Date - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Acquired resistance to IDH inhibition through trans or cis dimer-interface mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Portal [scholarship.miami.edu]
AGI-12026 (Ivosidenib) Clinical Trial Results and Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of the clinical trial results and data for AGI-12026, commercially known as Ivosidenib (Tibsovo®). Ivosidenib is a first-in-class, oral, targeted inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme. Mutations in the IDH1 gene are a key driver in several cancers, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which promotes tumorigenesis. Ivosidenib works by inhibiting the mutant IDH1 enzyme, thereby reducing 2-HG levels and inducing differentiation of cancer cells.[1][2][3][4]
This document summarizes key quantitative data from pivotal clinical trials in its approved indications, details the experimental protocols of these trials, and compares its performance against relevant therapeutic alternatives.
Mechanism of Action: Targeting Mutant IDH1
Mutations in the IDH1 enzyme lead to a neomorphic activity that converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation.[3][4] Ivosidenib selectively binds to and inhibits the mutant IDH1 protein, leading to a significant reduction in 2-HG levels.[1][2] This restores normal cellular differentiation processes and inhibits the growth of IDH1-mutant cancer cells.
Clinical Trial Data Summary
Acute Myeloid Leukemia (AML)
Ivosidenib is approved for the treatment of adult patients with relapsed or refractory (R/R) AML with a susceptible IDH1 mutation, and for newly diagnosed AML with a susceptible IDH1 mutation in patients who are ≥75 years old or who have comorbidities that preclude the use of intensive induction chemotherapy.
Table 1: Efficacy of Ivosidenib in Newly Diagnosed IDH1-Mutant AML (AGILE Study, NCT03173248) [5][6]
| Endpoint | Ivosidenib + Azacitidine (n=73) | Placebo + Azacitidine (n=75) |
| Median Overall Survival (OS) | 29.3 months | 7.9 months |
| Hazard Ratio (HR) for OS (95% CI) | 0.42 (0.27–0.65) | - |
| p-value | < 0.0001 | - |
| Event-Free Survival (EFS) | Not Reached | 2.0 months |
| Complete Remission (CR) Rate | 47% | 15% |
| CR + CR with partial hematologic recovery (CRh) Rate | 51% | 18% |
| Transfusion Independence | 53.8% | 17.1% |
Table 2: Efficacy of Ivosidenib Monotherapy in Relapsed/Refractory IDH1-Mutant AML (Phase 1 Study) [7]
| Endpoint | Ivosidenib (n=179) |
| Overall Response Rate (ORR) | 41.9% |
| CR + CRh Rate | 31.8% |
| CR Rate | 24% |
| Median Duration of CR+CRh | 8.2 months |
| Median Time to CR/CRh | 2.0 months |
Cholangiocarcinoma
Ivosidenib is approved for the treatment of adult patients with previously treated, locally advanced or metastatic cholangiocarcinoma with an IDH1 mutation.
Table 3: Efficacy of Ivosidenib in Previously Treated IDH1-Mutant Cholangiocarcinoma (ClarIDHy Study, NCT02989857) [8][9][10]
| Endpoint | Ivosidenib (n=124) | Placebo (n=61) |
| Median Progression-Free Survival (PFS) | 2.7 months | 1.4 months |
| Hazard Ratio (HR) for PFS (95% CI) | 0.37 (0.25–0.54) | - |
| p-value | < 0.0001 | - |
| Median Overall Survival (OS) | 10.8 months | 9.7 months (70% crossover to Ivosidenib) |
| Hazard Ratio (HR) for OS (95% CI) | 0.79 (0.56–1.12) | - |
| p-value | 0.093 | - |
Glioma
Ivosidenib has been investigated in patients with IDH1-mutant advanced glioma.
Table 4: Efficacy of Ivosidenib in IDH1-Mutant Advanced Glioma (Phase 1 Study, NCT02073994) [11][12]
| Endpoint | Non-enhancing Glioma (n=35) | Enhancing Glioma (n=31) |
| Objective Response Rate (ORR) | 2.9% (1 partial response) | 0% |
| Stable Disease | 85.7% | 45.2% |
| Median Progression-Free Survival (PFS) | 13.6 months | 1.4 months |
Experimental Protocols
AGILE Study (NCT03173248) in Newly Diagnosed AML
References
- 1. Pemazyre (Pemigatinib) First Targeted Therapy FDA Approved for Cholangiocarcinoma with FGFR2 Biomarker - Oncology Practice Management [oncpracticemanagement.com]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Updated Data from Phase 1 Trial of Oral IDHIFA® (enasidenib) Demonstrate Complete Responses and Duration of Response in Patients with Relapsed or Refractory AML and an IDH2 Mutation – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 6. Deep Dive into Targeted Therapies: Understanding IDH1-Mutant AML Treatments [Podcast] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. youtube.com [youtube.com]
- 9. 2022-09_Lytgobi_Approval [taihooncology.com]
- 10. The current standard of care for IDH-mutated AML & combinations being explored | VJHemOnc [vjhemonc.com]
- 11. oncnursingnews.com [oncnursingnews.com]
- 12. TRUSELTIQ (infigratinib) for the Treatment of Cholangiocarcinoma [clinicaltrialsarena.com]
A Comparative Meta-Analysis of Mutant IDH Inhibitors in Oncology
A detailed guide for researchers and drug development professionals on the clinical performance of AGI-12026 (Ivosidenib) and other key mIDH inhibitors.
This guide provides a comprehensive meta-analysis of clinical trial data for mutant isocitrate dehydrogenase (mIDH) inhibitors, with a focus on this compound (Ivosidenib). It aims to offer an objective comparison of the performance, efficacy, and safety profiles of key mIDH inhibitors, including Ivosidenib (B560149), Enasidenib (B560146), and Olutasidenib, supported by experimental data from pivotal clinical trials.
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are found in various hematologic malignancies and solid tumors, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1] These mutations lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by disrupting normal cellular differentiation.[1][2] The development of targeted inhibitors against these mutant enzymes represents a significant advancement in precision oncology.
Quantitative Data Presentation: A Comparative Look at Efficacy
The following tables summarize key efficacy outcomes from clinical trials of Ivosidenib, Enasidenib, and Olutasidenib in patients with relapsed or refractory (R/R) and newly diagnosed AML.
Table 1: Comparative Efficacy of mIDH Inhibitors in Relapsed/Refractory Acute Myeloid Leukemia (R/R AML)
| Therapy | Target Population | Trial/Study | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Median Overall Survival (OS) |
| Ivosidenib (this compound) | R/R AML with IDH1 mutation | AG120-C-001 (Phase I/II) | 41.6% | 30.4% | 9.3 months[2] |
| Enasidenib | R/R AML with IDH2 mutation | AG221-C-001 (Phase I/II) | 40.3%[2][3] | 19.3%[2][3] | 9.3 months[2][3] |
| Olutasidenib | R/R AML with IDH1 mutation | Study 2102-HEM-101 (Phase II) | 48%[4] | 35% (CR + CRh)[5] | 32.7 months (for responders)[4] |
Note: Data is compiled from different studies and not from head-to-head trials. Patient populations and prior treatments may vary, affecting direct comparability.
Table 2: Efficacy of Ivosidenib in Combination Therapy for Newly Diagnosed Acute Myeloid Leukemia (ND AML)
| Therapy | Target Population | Trial/Study | Median Overall Survival (OS) | Event-Free Survival (EFS) at 12 months | Complete Remission (CR) Rate |
| Ivosidenib + Azacitidine | ND AML with IDH1 mutation (ineligible for intensive chemotherapy) | AGILE (Phase III) | 24.0 months[6][7] | 37%[6] | 47%[7] |
| Placebo + Azacitidine | ND AML with IDH1 mutation (ineligible for intensive chemotherapy) | AGILE (Phase III) | 7.9 months[6][7] | 12%[6] | 15%[7] |
Experimental Protocols and Methodologies
The clinical trials cited in this guide followed rigorous protocols to ensure patient safety and data integrity. Below is a generalized overview of the methodologies employed in these key studies.
A. Study Design and Patient Population:
-
Phase I/II, Multicenter, Open-Label Studies (e.g., AG120-C-001, AG221-C-001): These trials typically involved a dose-escalation phase to determine the maximum tolerated dose (MTD), followed by an expansion phase at the recommended dose.[2] Eligible patients were adults with advanced hematologic malignancies harboring IDH1 or IDH2 mutations who had relapsed or were refractory to standard therapies.[2]
-
Phase III, Randomized, Double-Blind, Placebo-Controlled Study (e.g., AGILE): This study design is the gold standard for evaluating the efficacy of a new treatment.[8][9] Patients with previously untreated mIDH1 AML who were not candidates for intensive chemotherapy were randomized to receive either the mIDH inhibitor in combination with a standard care agent (like azacitidine) or a placebo with the standard care agent.[8][9]
B. Key Inclusion and Exclusion Criteria:
-
Inclusion: Patients were required to have a confirmed IDH1 or IDH2 mutation, adequate organ function, and an ECOG performance status typically between 0 and 2.[8][10]
-
Exclusion: Common exclusion criteria included prior treatment with an mIDH inhibitor, significant cardiovascular conditions, and active, uncontrolled infections.[8]
C. Treatment Regimens:
-
Ivosidenib (this compound): Administered orally at a dose of 500 mg once daily in 28-day cycles.[2][8]
-
Enasidenib: Administered orally at a dose of 100 mg once daily in 28-day cycles.[11]
-
Olutasidenib: Administered orally at a dose of 150 mg twice daily.[4]
-
Combination Therapy (Ivosidenib + Azacitidine): Ivosidenib 500 mg was given orally once daily in combination with azacitidine 75 mg/m² administered subcutaneously or intravenously for 7 days in 28-day cycles.[8]
D. Efficacy Endpoints:
-
Primary Endpoints: Often included overall survival (OS) or event-free survival (EFS).[8] In Phase I/II studies, the primary endpoint could also be the determination of the MTD.[10]
-
Secondary Endpoints: Typically included overall response rate (ORR), complete remission (CR) rate, duration of response (DoR), and safety/tolerability.[2][12]
Visualizing the Science: Signaling Pathways and Workflows
To further elucidate the mechanism of action and the clinical trial process, the following diagrams are provided.
Caption: Mechanism of action of mIDH inhibitors in cancer cells.
Caption: A typical workflow for an mIDH inhibitor clinical trial.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. Olutasidenib for AML: New Clinical Trial Results - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Long-term results from the AGILE study of azacitidine plus ivosidenib vs placebo in newly diagnosed IDH1-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Facebook [cancer.gov]
- 11. Improved survival with enasidenib versus standard of care in relapsed/refractory acute myeloid leukemia associated with IDH2 mutations using historical data and propensity score matching analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enasidenib vs conventional care in older patients with late-stage mutant-IDH2 relapsed/refractory AML: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling AGI-12026
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of AGI-12026, a potent, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (mIDH1/2). In the absence of a specific Safety Data Sheet (SDS), this document is based on general safety principles for handling novel chemical entities in a research setting. It is imperative to treat this compound as a compound with unknown toxicological properties and to handle it with the utmost care.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing. | To protect eyes and face from splashes, and aerosols. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | To prevent skin contact. Check for any signs of degradation or tears before and during use. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the powder outside of a certified chemical fume hood. | To prevent inhalation of the powder or any potential aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of this compound is essential to ensure the safety of all laboratory personnel.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name (this compound) and any available hazard information.
-
Log the receipt of the chemical in the laboratory's chemical inventory system.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials, such as strong oxidizing agents.
3. Handling and Use:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and weighing papers for handling the compound.
-
Avoid generating dust. If weighing directly, use an analytical balance with a draft shield within the fume hood.
-
Prepare solutions in the fume hood.
4. Spill Management:
-
In case of a small spill, carefully wipe up the material with absorbent pads.
-
For larger spills, evacuate the area and follow the laboratory's emergency spill response procedures.
-
All materials used for spill cleanup should be treated as hazardous waste.
5. Disposal:
-
Dispose of all waste materials contaminated with this compound, including empty containers, weighing papers, and used PPE, as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for handling this compound and its known mechanism of action.
Figure 1. A step-by-step workflow for the safe handling of this compound in a laboratory setting.
This compound has been identified as a dual inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1) and 2 (mIDH2). These mutations are found in certain cancers and lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG). By inhibiting these mutant enzymes, this compound blocks the production of 2-HG.
Figure 2. This compound inhibits mutant IDH1/2, blocking the production of the oncometabolite 2-HG.
This information is intended to provide a foundation for the safe handling of this compound. It is crucial to supplement this guidance with a thorough risk assessment specific to your laboratory's procedures and to always adhere to your institution's safety protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
